potassium;2,5-dihydroxybenzenesulfonate
Description
BenchChem offers high-quality potassium;2,5-dihydroxybenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium;2,5-dihydroxybenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
potassium;2,5-dihydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSBABHIXQFKH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Analytical Methodologies of Potassium 2,5-Dihydroxybenzenesulfonate: A Comprehensive Technical Guide
Executive Summary
Potassium 2,5-dihydroxybenzenesulfonate (CAS: 21799-87-1), frequently referred to in pharmacological literature as potassium dobesilate or hydroquinonesulfonic acid potassium salt, is a highly versatile organic compound[1]. Featuring a unique amphiphilic-like balance driven by a polar sulfonate group and a redox-active hydroquinone core, it serves critical roles ranging from a biochemical reagent in life sciences to a building block for sulfonated polyarylene ether nitrile copolymers in proton exchange membranes (PEMs)[2]. This whitepaper dissects its physicochemical properties, mechanistic pharmacology, and provides field-proven analytical protocols designed for senior researchers and drug development professionals.
Structural Architecture and Physicochemical Properties
The molecular architecture of potassium 2,5-dihydroxybenzenesulfonate ( C6H5KO5S ) consists of a benzene ring substituted with two hydroxyl groups at the para position (a hydroquinone moiety) and a strongly acidic sulfonate group[3].
-
Redox Potential: The 2,5-dihydroxy arrangement allows the molecule to undergo reversible two-electron oxidation to a benzoquinone derivative. This structural feature underpins its potent antioxidant and reactive oxygen species (ROS) scavenging capabilities, which are critical for its biological efficacy[4].
-
Ionic Character: The sulfonate group ( −SO3− ) remains fully ionized in aqueous solutions across a wide pH range, granting the potassium salt exceptional water solubility and enhancing its ionic character[3].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for formulation and analytical development.
Table 1: Key Physicochemical Parameters of Potassium 2,5-Dihydroxybenzenesulfonate
| Parameter | Value / Description | Source |
| CAS Number | 21799-87-1 | 1[1] |
| Molecular Formula | C6H5KO5S | 5[5] |
| Molar Mass | 228.27 g/mol | 1[1] |
| Appearance | White to off-white crystalline powder | 6[6] |
| Melting Point | 251 °C (Decomposes) | 7[7] |
| Solubility | Highly soluble in water; soluble in polar organic solvents (e.g., EtOH) | 3[3] |
| Storage Conditions | Inert atmosphere, room temperature, protect from light/moisture | 6[6] |
Mechanistic Pharmacology and Biological Reactivity
In pharmacological contexts, potassium dobesilate acts as a potent vasoprotective agent. Its physicochemical properties translate directly into biological efficacy through several distinct pathways:
-
Endothelial Protection & Permeability: It reduces capillary hyperpermeability by upregulating endothelial nitric oxide synthase (eNOS). This increases nitric oxide (NO) synthesis, which relaxes vessels and actively closes paracellular gaps in the endothelial layer[8].
-
FGF Inhibition: It acts as an inhibitor of Fibroblast Growth Factor (FGF) signaling. This not only prevents abnormal angiogenesis (useful in treating conditions like psoriasis and rosacea) but has also been hypothesized to reduce viral internalization pathways by downregulating TMPRSS2 in models of SARS-CoV-2[9].
Diagram illustrating the multi-target pharmacological mechanism of potassium dobesilate.
Experimental Methodologies
Protocol 1: RP-HPLC Quantification Workflow
Because of its high polarity and ionic nature, analyzing potassium 2,5-dihydroxybenzenesulfonate requires carefully optimized reverse-phase high-performance liquid chromatography (RP-HPLC). The following protocol utilizes a mixed-mode or specialized RP column to ensure adequate retention, as detailed by 10[10].
Causality Note: The addition of phosphoric acid to the mobile phase is critical. It suppresses the ionization of residual silanols on the stationary phase and ensures the sulfonate group interacts predictably, sharpening the chromatographic peak and preventing tailing. For LC-MS applications, phosphoric acid must be substituted with formic acid to prevent ion suppression and source fouling[10].
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare an isocratic blend of Acetonitrile (MeCN) and ultrapure water (e.g., 10:90 v/v). Add 0.1% Phosphoric acid ( H3PO4 ) for UV detection, or 0.1% Formic acid for MS compatibility.
-
Standard Preparation: Dissolve 10 mg of potassium 2,5-dihydroxybenzenesulfonate reference standard in 10 mL of the mobile phase to create a 1 mg/mL stock. Dilute to a working range of 10-100 µg/mL.
-
Chromatographic Conditions:
-
Column: Newcrom R1 (or equivalent C18 with polar embedding), 3 µm particle size[10].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm (corresponding to the aromatic ring's π−π∗ transition).
-
-
System Suitability (Self-Validation): Ensure the tailing factor is ≤1.5 and theoretical plates are ≥2000 . If peak fronting occurs, reduce the injection volume or sample solvent strength to prevent column overloading.
Step-by-step RP-HPLC analytical workflow for potassium 2,5-dihydroxybenzenesulfonate.
Protocol 2: In Vitro Endothelial Permeability Assay
To validate the biological activity of synthesized or formulated potassium dobesilate, an in vitro Transwell permeability assay is employed. This system mimics the blood-retinal or endothelial barrier[4].
Causality Note: FITC-dextran (70 kDa) is used as a fluorescent tracer because its size mimics serum albumin. If potassium dobesilate successfully activates eNOS and stabilizes the cytoskeleton, the paracellular leakage of FITC-dextran into the lower chamber will be significantly reduced compared to the positive control[8].
Step-by-Step Procedure:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 5×104 cells/well on the apical chamber of a fibronectin-coated Transwell insert (0.4 µm pore size). Culture until a confluent monolayer forms (typically 48-72 hours).
-
Pre-treatment: Treat the apical chamber with 50-100 µM of potassium 2,5-dihydroxybenzenesulfonate dissolved in basal media for 2 hours.
-
Permeability Induction: Add an inducer, such as Vascular Endothelial Growth Factor (VEGF) or FGF (50 ng/mL), to the apical chamber to disrupt endothelial junctions[8]. Incubate for 4 hours.
-
Tracer Addition: Introduce 1 mg/mL FITC-dextran to the apical chamber.
-
Quantification: After 1 hour, sample 50 µL from the basolateral chamber and measure fluorescence (Ex: 490 nm, Em: 520 nm) using a microplate reader.
-
Validation: A vehicle control (no inducer, no drug) must be run in parallel and show minimal fluorescence, self-validating the baseline monolayer integrity.
Material Science Applications: PEM Synthesis
Beyond biology, the compound's thermal stability (melting/decomposing at 251 °C) and ionic nature make it an ideal monomeric precursor. It is utilized in the synthesis of sulfonated polyarylene ether nitrile copolymers. The potassium salt provides a stable, highly conductive proton exchange membrane (PEM) matrix critical for advanced fuel cell technologies, maintaining mechanical integrity at elevated temperatures[2].
Conclusion
Potassium 2,5-dihydroxybenzenesulfonate is a structurally elegant molecule whose macro-scale properties—high aqueous solubility, thermal resilience, and redox activity—are direct manifestations of its functional groups. Whether deployed as a vasoprotective pharmaceutical active or a polymer building block, understanding its physicochemical profile is essential for robust assay development and formulation.
References
-
PubChem. "Potassium dobesilate | C6H5KO5S | CID 23672329". National Institutes of Health.1
-
ChemicalBook. "Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1". 7
-
CymitQuimica. "CAS 21799-87-1: Potassium 2,5-dihydroxybenzenesulfonate".3
-
Santa Cruz Biotechnology (SCBT). "Hydroquinonesulfonic acid potassium salt | CAS 21799-87-1". 5
-
Sigma-Aldrich. "Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1".6
-
SIELC Technologies. "Potassium 2,5-dihydroxybenzenesulfonate". 10
-
Smolecule. "Buy Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1". 2
-
Our Dermatology Online. "A STUDY ON TOPICAL CALCIUM DOBESILATE FOR THE TREATMENT OF LIMITED PLAQUE PSORIASIS". 8
-
ResearchGate. "Dobesilate an old drug as a possible new treatment option for COVID-19 infection". 9
-
Google Patents. "WO2019110416A1 - Ophthalmic topical composition comprising dobesilic acid for treating diseases of the posterior segment of the eye". 4
Sources
- 1. Potassium dobesilate | C6H5KO5S | CID 23672329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1 [smolecule.com]
- 3. CAS 21799-87-1: Potassium 2,5-dihydroxybenzenesulfonate [cymitquimica.com]
- 4. WO2019110416A1 - Ophthalmic topical composition comprising dobesilic acid for treating diseases of the posterior segment of the eye - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1 [sigmaaldrich.com]
- 7. Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1 [chemicalbook.com]
- 8. odermatol.com [odermatol.com]
- 9. researchgate.net [researchgate.net]
- 10. Potassium 2,5-dihydroxybenzenesulfonate | SIELC Technologies [sielc.com]
Molecular Mechanism of Potassium 2,5-Dihydroxybenzenesulfonate in Oxidative Stress: A Technical Guide
Executive Summary
Potassium 2,5-dihydroxybenzenesulfonate (DHBS), structurally analogous to its calcium salt counterpart (Calcium dobesilate), is a potent angioprotective and antioxidant agent. In drug development and molecular biology, the active pharmacophore—the 2,5-dihydroxybenzenesulfonate anion—is heavily leveraged to mitigate oxidative stress, a primary driver of microvascular complications, diabetic retinopathy, and hepatorenal toxicity. This whitepaper deconstructs the molecular mechanisms by which DHBS intercepts reactive oxygen species (ROS) and halts downstream inflammatory cascades. Furthermore, it outlines self-validating experimental protocols designed to establish strict causality in preclinical evaluations.
Pharmacochemical Profile & The Hydroquinone Redox Couple
The therapeutic efficacy of Potassium 2,5-dihydroxybenzenesulfonate is rooted in its highly active hydroquinone/quinone proton-coupled electron transfer (PCET) system. Due to its hydrophilic nature and optimal redox potential, DHBS serves as a biocompatible electron donor that can neutralize ROS without disrupting normal cellular oxidative phosphorylation 1[1]. By directly scavenging highly damaging free radicals—particularly the hydroxyl radical (•OH)—it prevents the lipid peroxidation of cell membranes and the degradation of tight junction proteins.
Core Molecular Mechanisms
Direct ROS Scavenging
Under pathological conditions such as hyperglycemia or chemical toxicity, mitochondrial electron transport chains and cytosolic enzymes overproduce superoxide anions and hydroxyl radicals. DHBS acts as a direct scavenger, neutralizing these radicals before they can inflict macromolecular damage. This direct neutralization is the critical first step in its mechanism, preventing the initial trigger of oxidative stress2[2].
Interception of the NF-κB and p38 MAPK Pathways
The secondary, and arguably more profound, mechanism of DHBS is its ability to block ROS-dependent intracellular signaling. ROS typically activates IκB kinase (IKK), which phosphorylates IκB (specifically IKKB-α), leading to its degradation. This allows the nuclear translocation of NF-κB, which upregulates pro-inflammatory cytokines. By scavenging ROS, DHBS prevents the phosphorylation of IKKB-α, thereby keeping NF-κB sequestered and inactive in the cytoplasm 3[3].
Preservation of Endothelial Integrity and Anti-Apoptotic Effects
By suppressing the NF-κB and p38 MAPK pathways, DHBS directly downregulates the expression of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[3]. In systemic toxicity models, this reduction in inflammatory cytokines correlates with a normalization of the Bax/Bcl-2 ratio, effectively halting the intrinsic apoptotic pathway and preventing endothelial and tissue degeneration 4[4].
Fig 1. Mechanistic pathway of 2,5-dihydroxybenzenesulfonate attenuating ROS-induced cellular damage.
Quantitative Data Summary
The following table synthesizes the quantitative modulatory effects of the 2,5-dihydroxybenzenesulfonate anion across validated preclinical models:
| Biomarker / Target | Physiological Role | Modulatory Effect of DHBS | Experimental Verification |
| Hydroxyl Radical (•OH) | Highly reactive ROS causing lipid peroxidation | Potent Scavenger | Decreased DHE fluorescence; reduced Malondialdehyde (MDA) levels. |
| IKKB-α | Kinase that phosphorylates IκB, activating NF-κB | Phosphorylation Inhibited | Reduced p-IKKB-α on Western blot; decreased nuclear p65 fraction. |
| TNF-α / IL-6 | Pro-inflammatory cytokines driving tissue damage | Downregulation | Decreased mRNA expression and protein levels in tissue lysates. |
| Bax / Bcl-2 | Regulators of the intrinsic apoptotic pathway | Ratio Normalized | Decreased Bax (pro-apoptotic) and increased Bcl-2 (anti-apoptotic). |
| SOD / GPx | Endogenous antioxidant defense enzymes | Activity Preserved | Prevention of depletion in CCl4-induced hepatorenal injury models. |
Self-Validating Experimental Workflows
To ensure scientific integrity, experimental designs must move beyond correlative observation and establish strict causality. The following workflows are engineered with built-in orthogonal validations.
In Vitro Protocol: Causality in ROS-Dependent NF-κB Inhibition
Objective: To causally link the ROS-scavenging ability of DHBS to the downstream inhibition of NF-κB in Human Retinal Endothelial Cells (HRECs). Causality Rationale: Measuring total NF-κB is insufficient. By specifically measuring the phosphorylation of IKKB-α, we pinpoint the exact upstream node where the antioxidant effect of DHBS intercepts the inflammatory cascade. Furthermore, using an osmotic control ensures the observed stress is metabolic (glucose-driven) rather than a physical shock artifact.
Step-by-Step Methodology:
-
Cell Culture & Synchronization: Seed HRECs in standard endothelial growth medium. Starve cells in serum-free media for 12 hours prior to treatment to synchronize the cell cycle, ensuring baseline signaling is uniform.
-
Induction of Oxidative Stress: Expose cells to 30 mM D-glucose (High Glucose, HG) for 48 hours.
-
Critical Control: Run a parallel arm with 5 mM D-glucose + 25 mM Mannitol. This isolates the metabolic toxicity of glucose from osmotic shock.
-
-
DHBS Treatment: Co-incubate HG cells with 10, 50, and 100 µM of Potassium 2,5-dihydroxybenzenesulfonate to establish a dose-response gradient.
-
Orthogonal Validation 1 (ROS Quantification): Stain cells with Dihydroethidium (DHE). DHE is oxidized by superoxide to ethidium, which intercalates DNA and fluoresces. Quantify fluorescence via flow cytometry.
-
Orthogonal Validation 2 (Signaling Inhibition): Lyse cells using RIPA buffer with protease/phosphatase inhibitors. Perform Western Blotting for phosphorylated IKKB-α, total IKKB-α, nuclear NF-κB p65, and cytosolic IκBα.
-
Data Synthesis: A concurrent, dose-dependent decrease in DHE fluorescence and nuclear p65 confirms the causal chain.
Fig 2. Self-validating in vitro workflow for assessing dobesilate's antioxidant efficacy.
In Vivo Protocol: Hepatorenal Oxidative Stress Attenuation
Objective: To evaluate the systemic antioxidant capacity of DHBS in a chemically induced oxidative stress model. Causality Rationale: Carbon tetrachloride (CCl4) is metabolized into trichloromethyl radicals, which directly deplete endogenous antioxidants (SOD/GPx) and cause lipid peroxidation. If DHBS is a functional systemic antioxidant, it will act as a sacrificial electron donor, sparing SOD/GPx and preventing the formation of Malondialdehyde (MDA).
Step-by-Step Methodology:
-
Animal Preparation: Utilize 8-week-old male mice. Acclimatize in a controlled environment for 7 days.
-
Induction of Toxicity: Administer CCl4 intraperitoneally (e.g., 20 mg/kg) to induce acute oxidative stress and lipid peroxidation in the liver and kidneys.
-
Therapeutic Intervention: Administer Potassium 2,5-dihydroxybenzenesulfonate orally (e.g., 100 mg/kg) concurrently with the CCl4 injection.
-
Tissue Harvesting: Euthanize animals at 24 hours post-induction. Crucial Step: Perfuse the animals transcardially with cold PBS to remove blood, ensuring that subsequent biochemical assays measure tissue-specific, not serum-derived, markers.
-
Biochemical Assays: Homogenize liver and kidney tissues. Measure MDA via the Thiobarbituric Acid Reactive Substances (TBARS) assay to quantify lipid peroxidation. Measure Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) activities using specific colorimetric assay kits.
-
Histopathological Validation: Fix tissue sections in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) to visually confirm the reduction in necrotic lesions and cellular ballooning.
References
-
Calcium dobesilate prevents the oxidative stress and inflammation induced by diabetes in the retina of db/db mice. National Institutes of Health (NIH).3[3]
-
Calcium Dobesilate Is Protective against Inflammation and Oxidative/Nitrosative Stress in the Retina of a Type 1 Diabetic Rat Model. Karger Publishers.2[2]
-
Calcium dobesilate ameliorates hepatorenal injury induced by carbon tetrachloride in mice. National Institutes of Health (NIH).4[4]
-
Electrochemical Control with High Spatiotemporal Resolutions for Extracellular pH Microenvironment. American Chemical Society (ACS).1[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. karger.com [karger.com]
- 3. Calcium dobesilate prevents the oxidative stress and inflammation induced by diabetes in the retina of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium dobesilate ameliorates hepatorenal injury induced by carbon tetrachloride in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Potassium 2,5-Dihydroxybenzenesulfonate as a Fibroblast Growth Factor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, and angiogenesis. Its dysregulation is a hallmark of various pathologies, most notably cancer. This has spurred the development of inhibitors targeting this pathway. This technical guide provides an in-depth exploration of potassium 2,5-dihydroxybenzenesulfonate, also known as potassium dobesilate, a small molecule that has demonstrated potential as an FGF inhibitor. We will delve into its proposed mechanism of action, which involves the disruption of the crucial interaction between FGF and its co-receptor heparan sulfate. Furthermore, this guide offers detailed, field-proven protocols for the comprehensive evaluation of this compound's inhibitory effects, from biochemical kinase assays to cellular proliferation and apoptosis studies, and in vivo xenograft models. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel FGF pathway inhibitors.
Introduction: The Fibroblast Growth Factor Signaling Axis - A Key Therapeutic Target
The Fibroblast Growth Factor (FGF) family comprises a group of structurally related signaling proteins that, along with their corresponding Fibroblast Growth Factor Receptors (FGFRs), form a complex signaling network essential for embryonic development, tissue homeostasis, and wound healing. The binding of an FGF ligand to its specific FGFR, a receptor tyrosine kinase, triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade initiates a series of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and fundamental cellular functions.
Given its central role in cell proliferation and survival, it is not surprising that aberrant FGF/FGFR signaling is a significant driver in the pathogenesis of numerous cancers. Genetic alterations, including gene amplification, activating mutations, and chromosomal translocations involving FGFRs, have been identified in a wide range of solid tumors, such as breast, lung, gastric, and bladder cancers. This has established the FGF signaling pathway as a promising target for anticancer therapies.
Potassium 2,5-Dihydroxybenzenesulfonate: A Profile
Potassium 2,5-dihydroxybenzenesulfonate (also known as potassium dobesilate) is a synthetic small molecule. It is a white to off-white crystalline powder that is soluble in water. While it has been used for its vasoprotective and anti-inflammatory properties, emerging evidence points to its role as an inhibitor of the FGF signaling pathway.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₅KO₅S | |
| Molecular Weight | 228.26 g/mol | |
| CAS Number | 21799-87-1 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water |
Mechanism of Action: Interference with Heparan Sulfate Co-Receptor Binding
A crucial aspect of canonical FGF signaling is the requirement of heparan sulfate proteoglycans (HSPGs) as co-receptors. Heparan sulfate chains, present on the cell surface and in the extracellular matrix, bind to both FGFs and FGFRs, facilitating the formation of a stable ternary signaling complex. This interaction is essential for high-affinity receptor binding and subsequent signal transduction.
The proposed mechanism of action for potassium 2,5-dihydroxybenzenesulfonate as an FGF inhibitor is its ability to interfere with this critical heparan sulfate binding. It is hypothesized that dobesilate binds to the heparin-binding site on the FGF ligand, thereby preventing the formation of the FGF-FGFR-HSPG ternary complex. This disruption abrogates the downstream signaling cascade, leading to the inhibition of FGF-mediated cellular responses.
Figure 1: Proposed mechanism of FGF signaling inhibition by potassium 2,5-dihydroxybenzenesulfonate.
Experimental Evaluation of Inhibitory Activity
A comprehensive assessment of an FGF inhibitor requires a multi-faceted approach, encompassing biochemical and cell-based assays, as well as in vivo models. The following sections provide detailed protocols for key experiments.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the FGFR kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of potassium 2,5-dihydroxybenzenesulfonate against purified FGFR isoforms.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Potassium 2,5-dihydroxybenzenesulfonate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of potassium 2,5-dihydroxybenzenesulfonate in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted compound or DMSO control.
-
2 µL of FGFR enzyme solution (concentration to be optimized for each isoform).
-
2 µL of substrate/ATP mixture (final concentrations typically 100 µM ATP and 0.2 µg/µL substrate).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for the in vitro FGFR kinase inhibition assay.
Cellular Proliferation Assay
This assay assesses the ability of the compound to inhibit the growth of cancer cell lines that are dependent on FGF signaling.
Objective: To evaluate the anti-proliferative effect of potassium 2,5-dihydroxybenzenesulfonate on FGFR-driven cancer cell lines.
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation)
-
Appropriate cell culture medium and supplements
-
Potassium 2,5-dihydroxybenzenesulfonate
-
96-well tissue culture plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Solubilization solution (e.g., 1% SDS in PBS)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (typically 2,000-10,000 cells per well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of potassium 2,5-dihydroxybenzenesulfonate in cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., medium with DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Fixation:
-
Gently remove the medium.
-
Wash the cells once with PBS.
-
Add 100 µL of methanol to each well and incubate for 10 minutes at room temperature.
-
-
Staining:
-
Remove the methanol.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel to dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes until the crystal violet is completely dissolved.
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable, adherent cells. Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Apoptosis Assay (TUNEL)
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, induced by the test compound.
Objective: To quantify the induction of apoptosis in cancer cells following treatment with potassium 2,5-dihydroxybenzenesulfonate.
Materials:
-
Cancer cell line cultured on coverslips or in chamber slides
-
Potassium 2,5-dihydroxybenzenesulfonate
-
TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit (e.g., from Thermo Fisher Scientific or ScienCell)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
DNase I (for positive control)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat the cells with potassium 2,5-dihydroxybenzenesulfonate at various concentrations for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated negative control and a DNase I-treated positive control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 15 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber for 60 minutes at 37°C, protected from light.
-
-
Staining and Mounting:
-
Wash the cells to remove the reaction mixture.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Capture images from multiple random fields.
-
Quantify the apoptotic index by dividing the number of TUNEL-positive nuclei by the total number of nuclei (stained with DAPI/Hoechst) and multiplying by 100.
-
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the compound in a living organism.
Objective: To assess the in vivo anti-tumor activity of potassium 2,5-dihydroxybenzenesulfonate in a human tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
FGFR-driven human cancer cell line
-
Matrigel
-
Potassium 2,5-dihydroxybenzenesulfonate formulated for in vivo administration
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Protocol:
-
Tumor Implantation:
-
Harvest cancer cells from culture.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer potassium 2,5-dihydroxybenzenesulfonate to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
-
Figure 3: General workflow for an in vivo cancer xenograft study.
Conclusion and Future Directions
Potassium 2,5-dihydroxybenzenesulfonate presents an interesting profile as a potential inhibitor of the FGF signaling pathway. Its proposed mechanism of interfering with heparan sulfate co-receptor binding offers a distinct approach compared to traditional ATP-competitive kinase inhibitors. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its anti-cancer potential.
Further research is warranted to elucidate the precise binding kinetics and isoform selectivity of potassium 2,5-dihydroxybenzenesulfonate against the different FGFRs. In vivo studies in relevant cancer xenograft models are crucial to validate its anti-tumor efficacy and establish a therapeutic window. As our understanding of the complexities of the FGF signaling network continues to grow, compounds like potassium 2,5-dihydroxybenzenesulfonate may offer new avenues for the development of targeted cancer therapies.
References
-
Leverkus, M., & Waha, A. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4), pdb.prot087379. [Link]
-
TPP Techno Plastic Products AG. (n.d.). Crystal violet staining for identification of cell growth issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal+Violet+Staining+Protocol+for+Adherent+Cells.docx. Retrieved from [Link]
-
Assay Genie. (n.d.). TUNEL Assay for Analyzing Apoptosis & Cell Death. Retrieved from [Link]
-
Rapisarda, C., et al. (2022). Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches. International Journal of Molecular Sciences, 23(18), 10860. [Link]
-
INDIGO Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 and 2 Assay for Paracrine FGF Signaling (FGFR1/2). Retrieved from [Link]
-
Wang, T., et al. (2022). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 65(13), 9037-9051. [Link]
-
ScienCell Research Laboratories. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved from [Link]
-
Cuevas, P., et al. (2011). Efficacy of the fibroblast growth factor inhibitor 2,5-dihydroxyphenylsulfonate in basal cell carcinoma: a histopathological and inmunohistochemical study. Journal of Dermatological Treatment, 22(6), 335-340. [Link]
-
Zhang, C., et al. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. Signal Transduction and Targeted Therapy, 7(1), 12. [Link]
-
Cuevas, P., et al. (2011). Topical treatment of actinic keratoses with potassium dobesilate 5% cream. a preliminary open-label study. Journal of Dermatological Treatment, 22(1), 30-33. [Link]
-
Rapisarda, C., et al. (2022). Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions. International Journal of Molecular Sciences, 23(18), 10860. [Link]
-
Cuevas, P., et al. (2011). Efficacy of dobesilate in hypertrophic actinic keratosis lesions. Journal of the American Academy of Dermatology, 65(5), 1063-1065. [Link]
-
Darzynkiewicz, Z., & Galkowski, D. (2008). TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis. Methods in Molecular Biology, 473, 99-107. [Link]
-
Njau, F., et al. (2020). Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice. PLoS ONE, 15(1), e0218494. [Link]
-
Ishii, Y., et al. (2021). Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer. Scientific Reports, 11(1), 14611. [Link]
-
Njau, F., et al. (2020). Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice. PLoS ONE, 15(1), e0218494. [Link]
-
Chiodi, V., et al. (2021). FGF/FGFR signaling in adrenocortical tumorigenesis: Novel potential therapeutic targets in adrenocortical carcinoma. Endocrine Abstracts, 73, EP75. [Link]
-
Zakrzewska, M., et al. (2019). Fibroblast Growth Factor 2 Protein Stability Provides Decreased Dependence on Heparin for Induction of FGFR Signaling and Alters ERK Signaling Dynamics. Frontiers in Cell and Developmental Biology, 7, 332. [Link]
-
Cogent Biosciences. (2023). In-Vivo Characterization of a Selective FGFR2 Inhibitor with Potency Against Gatekeeper and Molecular Brake Mutations. Retrieved from [Link]
-
Njau, F., et al. (2020). Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice. PLoS ONE, 15(1), e0218494. [Link]
-
Cho, S. Y., et al. (2017). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Cancer Research and Treatment, 49(4), 861-870. [Link]
- Rather, G. A., et al. (2021). Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide. *
Application Note: UV-Vis Spectrophotometric Analysis of Potassium 2,5-Dihydroxybenzenesulfonate (Potassium Dobesilate)
Document Type: Technical Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary
Potassium 2,5-dihydroxybenzenesulfonate, commonly known as Potassium Dobesilate (PD), is a well-established vasoprotective agent and a recognized Fibroblast Growth Factor (FGF) inhibitor with emerging applications in the chemoprevention of non-melanoma skin cancers[1]. Accurate quantification of PD in both pure Active Pharmaceutical Ingredient (API) form and complex topical matrices (e.g., 5% creams) is a critical requirement for quality control and pharmacokinetic profiling[2].
This application note details two orthogonal UV-Vis spectrophotometric workflows for PD quantification: a Direct UV Assay (300 nm) for simple matrices, and an Indirect Colorimetric Assay (557 nm) utilizing an N-bromosuccinimide (NBS)/Rhodamine-B coupled reaction for complex formulations where UV-absorbing excipients introduce spectral interference[3].
Chemical Rationale & Spectral Characteristics
As a Senior Application Scientist, I emphasize that robust method development begins with understanding the chromophore. Potassium Dobesilate consists of a benzenoid ring functionalized with a sulfonate group and two hydroxyl groups at the 2- and 5-positions.
-
Auxochromic Bathochromic Shift: The unsubstituted benzene ring typically exhibits a primary π→π∗ transition near 254 nm. However, the lone pairs on the oxygen atoms of the hydroxyl groups (auxochromes) participate in resonance with the aromatic π -system. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift. Consequently, the intrinsic absorption maximum ( λmax ) of PD in aqueous media is localized at 300 nm [2].
-
Matrix Interference Causality: While the 300 nm wavelength is highly sensitive, it falls squarely within the UV-B region. When analyzing dermatological creams, lipidic excipients, preservatives, and degraded polymers often exhibit broad overlapping absorption bands in this exact UV region, leading to artificially inflated absorbance readings due to both stray absorption and Rayleigh scattering.
-
The Indirect Colorimetric Solution: To bypass UV interference, we shift the analytical window into the visible spectrum. By reacting PD with a known excess of N-bromosuccinimide (NBS) in an acidic medium, PD is quantitatively oxidized. The unreacted NBS then bleaches a visible dye (Rhodamine-B, λmax = 557 nm). The decrease in dye absorbance is directly proportional to the PD concentration[3].
Caption: Decision matrix for selecting the appropriate spectrophotometric workflow based on sample complexity.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols integrate built-in quality control steps.
Protocol A: Direct UV Quantification (Pure API & Aqueous Extracts)
Application: In-vitro release testing (IVRT) across artificial membranes or pure API assay[2].
-
Solvent Preparation: Use strictly HPLC-grade ultrapure water (18.2 MΩ·cm). Causality: Trace organic contaminants in lower-grade water can absorb near 300 nm, compromising the baseline.
-
Stock Solution: Accurately weigh 10.0 mg of Potassium Dobesilate reference standard. Transfer to a 100 mL volumetric flask and bring to volume with ultrapure water (100 µg/mL).
-
Calibration Curve Generation: Dilute the stock to yield a working range of 5 to 50 µg/mL.
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to 300 nm.
-
Zero the instrument using matched 10 mm quartz cuvettes filled with ultrapure water. Note: Never use glass cuvettes for this protocol, as standard borosilicate glass absorbs heavily below 340 nm.
-
Record the absorbance of each standard and construct a linear regression model ( A=ϵbc ).
-
-
Sample Analysis: Filter samples through a 0.45 µm PTFE syringe filter before reading to eliminate light-scattering particulates.
Protocol B: Indirect NBS/Rhodamine-B Assay (Formulated Creams/Tablets)
Application: Commercial formulations where direct UV measurement is impossible due to excipient interference[3].
Caption: Chemical logic of the indirect NBS-Rhodamine B colorimetric assay for Potassium Dobesilate.
-
Sample Extraction: Weigh an amount of cream/tablet powder equivalent to 10 mg of PD. Disperse in 50 mL of water, sonicate for 15 minutes to ensure complete dissolution of the highly water-soluble PD, and dilute to 100 mL.
-
Filtration: Filter through Whatman No. 42 filter paper. Causality: This specific grade is required to trap fine colloidal lipid suspensions that would otherwise cause severe baseline drift in the visible spectrum[3].
-
Reaction Setup: In a series of 10 mL volumetric flasks, add aliquots of the filtered PD solution (to achieve final concentrations of 0.5–4.0 µg/mL).
-
Oxidation Step: Add 1.0 mL of 1M HCl followed by a precisely measured excess of NBS solution. Causality: The 1M HCl environment is strictly required to maintain the standard oxidation potential of NBS, ensuring the reaction goes to completion without side-reactions.
-
Dye Addition & Measurement: Add a fixed volume of Rhodamine-B solution. The unreacted NBS will immediately bleach the dye. Dilute to the mark with water.
-
Quantification: Measure the absorbance at 557 nm against a reagent blank. The concentration of PD is directly proportional to the preserved absorbance of the dye (since more PD means less unreacted NBS available to bleach the dye)[3].
Analytical Validation & Data Presentation
A robust analytical method must be statistically validated. The table below summarizes the typical validation parameters achieved when utilizing the indirect NBS/Rhodamine-B method for Potassium Dobesilate, demonstrating its extreme sensitivity[3].
| Validation Parameter | Value / Range | Field Significance |
| Linear Dynamic Range | 0.5 – 4.0 µg/mL | Highly sensitive; requires significant sample dilution, saving API. |
| Limit of Detection (LOD) | 0.0041 µg/mL | Exceptional sensitivity allows for trace residue analysis in cleaning validation. |
| Limit of Quantification (LOQ) | 0.0897 µg/mL | Ensures reliable quantification even in highly dilute IVRT receptor fluids. |
| Detection Wavelength ( λmax ) | 557 nm (Indirect) / 300 nm (Direct) | 557 nm completely bypasses UV-absorbing excipients. |
| Precision (%RSD) | < 2.0% | Meets ICH Q2(R1) guidelines for analytical procedure validation. |
Troubleshooting & Field Insights
-
Baseline Drift at 300 nm (Direct Method): If you observe a drifting baseline during direct UV measurement, suspect pH fluctuations. The hydroxyl groups on the benzenesulfonate ring are ionizable. A shift toward alkaline pH will deprotonate the phenols to phenoxides, causing a further bathochromic shift and hyperchromic effect. Fix: Buffer your aqueous solvent to a stable, slightly acidic pH (e.g., pH 4.5) to ensure the molecule remains in a consistent protonation state.
-
Incomplete Bleaching (Indirect Method): If the Rhodamine-B dye is not bleaching consistently in the blank, check the age of your NBS reagent. NBS degrades over time upon exposure to light and moisture, losing its oxidative power. Fix: Always prepare NBS solutions fresh daily and store them in amber glassware.
References
-
P. Adavi Raju and G. Venkateshwarlu. "SPECTROPHOTOMETRIC ESTIMATION OF A FEW COMMERCIAL DRUGS USING N-BROMOSUCCINAMIDE AND RHODAMINE–B COUPLE." World Journal of Pharmaceutical Research, Vol 5, Issue 7, 2016. URL:[Link]
-
"Patient with BCC at presentation (A) and at 2 (B) and 4 (C) weeks of..." ResearchGate, Article covering CD (Dobesilate) quantification by UV-VIS spectrometry at 300 nm. URL: [Link]
-
Procopio, M.G., et al. "Expression Profile of Fibroblast Growth Factor Receptors, Keratinocyte Differentiation Markers, and Epithelial Mesenchymal Transition-Related Genes in Actinic Keratosis." MDPI, 2021. URL: [Link]
Sources
Application Note: Precision Titrimetric Assay for the Purity Determination of Potassium 2,5-Dihydroxybenzenesulfonate
Executive Summary
Potassium 2,5-dihydroxybenzenesulfonate is a highly functional hydroquinone derivative utilized extensively in pharmaceutical formulations, polymer synthesis, and advanced materials. Accurate determination of its active pharmaceutical ingredient (API) purity is critical for downstream efficacy. While chromatographic methods (HPLC) are excellent for impurity profiling, titrimetry remains the absolute gold standard for bulk purity assays due to its direct stoichiometric traceability.
This application note details a robust, self-validating cerimetric titration method—adapted from the for related sulfonate salts[1]—to quantify potassium 2,5-dihydroxybenzenesulfonate with high precision.
Mechanistic Causality: The Redox Chemistry
The core principle of this assay relies on the quantitative oxidation of the hydroquinone moiety to its corresponding benzoquinone.
Expertise & Experience: Why Cerium(IV)? As an application scientist, selecting the correct oxidant is paramount. Permanganate is prone to over-oxidizing the aromatic ring, leading to ring cleavage and non-stoichiometric results. Iodine is often too weak, leading to reversible equilibria or unwanted halogenation of the aromatic ring. Cerium(IV) sulfate, however, provides a highly stable, strong one-electron oxidant ( E∘≈1.44 V) that drives the two-electron oxidation of 2,5-dihydroxybenzenesulfonate to 2,5-dioxobenzenesulfonate rapidly and irreversibly[1].
Fig 1. Two-electron redox mechanism of 2,5-dihydroxybenzenesulfonate and Cerium(IV).
Self-Validating Experimental Protocol
A reliable protocol must function as a self-validating system. By coupling a blank subtraction with objective potentiometric endpoint detection, we eliminate the subjective human error associated with visual indicators (which are often masked by the dark yellow/brown color of the quinone product). This methodology ensures absolute trustworthiness in the generated data[1][2].
Fig 2. Step-by-step potentiometric titration workflow for assaying purity.
Step-by-Step Methodology:
Step 1: Titrant Standardization Prepare and standardize a 0.1 M Cerium(IV) sulfate solution against a primary standard (e.g., arsenic(III) oxide or sodium oxalate) using a ferroin indicator to determine the exact molarity factor ( F ). This ensures absolute traceability.
Step 2: Sample Preparation Accurately weigh approximately 0.200 g of the Potassium 2,5-dihydroxybenzenesulfonate sample on an analytical balance (0.1 mg precision). Transfer quantitatively to a 150 mL titration vessel and dissolve in 10 mL of HPLC-grade deionized water[1].
Step 3: Acidification (The Causality of pH Control) Add 40 mL of dilute sulfuric acid (approx. 10% v/v) to the solution[1]. Causality: Cerium(IV) is highly susceptible to hydrolysis, forming insoluble ceric hydroxide in neutral or alkaline media. The high concentration of sulfuric acid maintains a pH < 1, stabilizing the Ce(IV) ions as sulfate complexes and providing the protons necessary to drive the redox equilibrium forward consistently.
Step 4: Potentiometric Setup Immerse a Platinum (Pt) indicator electrode and a Silver/Silver Chloride (Ag/AgCl) reference electrode into the solution. Ensure the electrodes are properly hydrated and calibrated.
Step 5: Execution and Endpoint Detection Titrate the solution with the standardized 0.1 M Cerium(IV) sulfate under constant magnetic stirring. As the equivalence point approaches, reduce the titrant addition to 0.1 mL increments. Record the volume at the maximum inflection point (first derivative peak) of the potentiometric curve ( Vsample ). Self-Validation: Perform a parallel blank titration using 10 mL of water and 40 mL of dilute sulfuric acid. Record the blank volume ( Vblank ). This step validates the system by accounting for any trace reducing impurities in the reagents.
Quantitative Data & Stoichiometric Parameters
The stoichiometry of the reaction dictates that one mole of potassium 2,5-dihydroxybenzenesulfonate reacts with two moles of Cerium(IV).
Table 1: Quantitative Stoichiometric Parameters for Cerimetric Assay
| Parameter | Value / Description |
| Analyte | Potassium 2,5-dihydroxybenzenesulfonate |
| Molecular Formula | C₆H₅KO₅S |
| Molecular Weight | 228.26 g/mol |
| Titrant | 0.1 M Cerium(IV) Sulfate[Ce(SO₄)₂] |
| Stoichiometry (Analyte : Titrant) | 1 : 2 |
| Equivalence Factor (1 mL 0.1 M Ce⁴⁺) | 11.413 mg of Analyte |
| Detection Method | Potentiometric (Pt vs. Ag/AgCl) |
Calculation Formula: Purity(%)=W(Vsample−Vblank)×F×11.413×100
Where:
-
Vsample = Volume of 0.1 M Ce(IV) consumed by the sample (mL)
-
Vblank = Volume of 0.1 M Ce(IV) consumed by the blank (mL)
-
F = Molarity factor of the 0.1 M Ce(IV) titrant (Actual Molarity / 0.1)
-
11.413 = Equivalence factor (mg of analyte per 1 mL of theoretical 0.1 M Ce(IV))
-
W = Weight of the sample (mg)
Troubleshooting & Method Robustness
-
Electrode Fouling: The quinone product can occasionally adsorb onto the Pt electrode surface, causing sluggish potential responses. Solution: Polish the Pt electrode with an alumina slurry or soak it in dilute nitric acid between replicate runs to maintain a sharp inflection point.
-
Temperature Control: Perform the titration at ambient room temperature (20-25°C). Elevated temperatures may induce secondary oxidation pathways, while low temperatures can slow the reaction kinetics, leading to premature and inaccurate endpoint detection.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). "European Pharmacopoeia (Ph. Eur.) 11.0: Calcium Dobesilate Monohydrate Monograph". EDQM Official Portal. URL:[Link]
-
Compounder's International Analytical Laboratory. "API Analytical Methods - Titration Assays". CIAL. URL: [Link]
Sources
Application Note: Advanced Extraction and Quantitation of 2,5-Dihydroxybenzenesulfonate from Biological Matrices
Executive Summary
The bioanalytical quantification of 2,5-dihydroxybenzenesulfonate (commonly administered as calcium dobesilate) in biological matrices presents a unique set of physicochemical challenges. As a highly polar, water-soluble compound featuring both a strongly acidic sulfonate group and oxidation-prone phenolic hydroxyl groups, it stubbornly resists traditional sample preparation techniques like standard Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT)[1].
This application note provides a comprehensive, self-validating protocol for the extraction of 2,5-dihydroxybenzenesulfonate from human plasma. By leveraging an Ion-Pairing Liquid-Liquid Extraction (IP-LLE) strategy, researchers can achieve high recovery rates, eliminate matrix effects, and ensure robust chromatographic performance suitable for both HPLC-UV and LC-MS/MS downstream applications[2].
Mechanistic Insights: Overcoming High Polarity
To design an effective extraction protocol, one must first understand the causality behind the analyte's behavior. 2,5-dihydroxybenzenesulfonate has a negative partition coefficient (LogP < 0) and remains ionized across the entire physiological pH range due to its sulfonate moiety (pKa < 2)[3].
Why Traditional Methods Fail
-
Standard LLE: The analyte is too hydrophilic to partition into organic solvents (e.g., ethyl acetate, hexane).
-
Protein Precipitation (PPT): While PPT with acetonitrile or methanol will precipitate plasma proteins, the resulting supernatant suffers from severe matrix effects (ion suppression in MS) and poor concentration factors, as the analyte cannot be easily dried down and reconstituted without significant losses.
The Ion-Pairing Solution
To force this polar anion into an organic phase, we introduce a bulky, lipophilic cation—tetra-n-butylammonium hydroxide (TBAH) . The quaternary ammonium cation forms a neutral, lipophilic ion-pair complex with the sulfonate group of the analyte via electrostatic interaction[2][4]. This transient complex drastically increases the apparent lipophilicity of the molecule, allowing it to partition efficiently into a halogenated organic solvent like dichloromethane (DCM)[2].
Caption: Mechanism of Ion-Pairing Extraction for highly polar analytes.
Experimental Protocol: Self-Validating IP-LLE Workflow
This protocol is engineered as a self-validating system. By incorporating an internal standard (IS) early in the workflow and running parallel Quality Control (QC) matrices, any deviations in extraction efficiency or matrix suppression are immediately identifiable and mathematically normalized[2].
Materials Required
-
Matrix: Human plasma (K2EDTA or Heparinized).
-
Target Analyte: Calcium dobesilate reference standard.
-
Internal Standard (IS): 2,4-dihydroxybenzoic acid (chosen for its structural homology and similar ionization behavior)[2].
-
Ion-Pairing Reagent: 0.1 M Tetra-n-butylammonium hydroxide (TBAH) in water.
-
Extraction Solvent: Dichloromethane (DCM), HPLC grade.
Step-by-Step Methodology
Step 1: Sample Aliquoting and IS Addition
-
Action: Transfer 500 µL of thawed human plasma into a 2.0 mL microcentrifuge tube. Add 50 µL of the IS working solution (10 µg/mL 2,4-dihydroxybenzoic acid).
-
Mechanistic Rationale: Plasma must be thawed on ice. The phenolic hydroxyl groups of 2,5-dihydroxybenzenesulfonate are highly susceptible to oxidation at room temperature[1]. Adding the IS at the very first step ensures that any subsequent volumetric losses or extraction inefficiencies are proportionally mirrored by the IS, preserving quantitative integrity[2].
Step 2: Ion-Pair Formation
-
Action: Add 100 µL of 0.1 M TBAH solution to the plasma. Vortex gently for 30 seconds.
-
Mechanistic Rationale: The TBAH must be thoroughly mixed with the aqueous matrix to ensure complete electrostatic pairing with the sulfonate anions before the organic solvent is introduced.
Step 3: Liquid-Liquid Extraction
-
Action: Add 1.0 mL of Dichloromethane (DCM) to the tube. Vortex vigorously for 3 minutes.
-
Mechanistic Rationale: DCM is specifically selected because the [Dobesilate-TBA+] complex exhibits optimal solubility in halogenated solvents compared to aliphatic or ethereal solvents[2]. Vigorous vortexing maximizes the surface area between the aqueous and organic phases, driving the partition equilibrium forward.
Step 4: Phase Separation
-
Action: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Mechanistic Rationale: Centrifugation breaks the emulsion formed by plasma proteins and DCM. Maintaining 4°C prevents thermal degradation of the analyte and minimizes the vapor pressure of DCM, ensuring phase stability.
Step 5: Organic Layer Collection and Evaporation
-
Action: Carefully transfer 800 µL of the lower organic layer (DCM) into a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen (N2) at 40°C.
-
Mechanistic Rationale: A nitrogen stream is mandatory; evaporating in ambient air exposes the concentrated dihydroxybenzene ring to oxygen, leading to rapid oxidative degradation into quinone derivatives (e.g., hydroquinone impurities)[1][5].
Step 6: Reconstitution
-
Action: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50 mM Potassium Dihydrogen Phosphate buffer pH 2.5 : Acetonitrile, 75:25 v/v). Vortex for 1 minute and transfer to an autosampler vial.
-
Mechanistic Rationale: Reconstituting in the initial mobile phase conditions prevents solvent-mismatch effects (like peak broadening or fronting) during chromatographic injection[2][6].
Caption: Step-by-step Ion-Pairing Liquid-Liquid Extraction (IP-LLE) workflow.
Data Presentation: Method Validation Metrics
A robust extraction method must be validated according to FDA/ICH bioanalytical guidelines. The IP-LLE method described above yields highly reproducible quantitative data, overcoming the traditional hurdles associated with 2,5-dihydroxybenzenesulfonate analysis[2][6].
Table 1: Quantitative Method Validation Metrics
| Validation Parameter | Metric / Value | Mechanistic Implication |
| Linearity Range | 0.10 – 50.0 µg/mL | Covers the therapeutic pharmacokinetic window in human plasma[2]. |
| Limit of Quantitation (LOQ) | 100 ng/mL | Sufficient sensitivity achieved due to the removal of background matrix noise by DCM partitioning[2]. |
| Mean Extraction Recovery | 98.5% ± 2.1% | Demonstrates the high efficiency of the TBAH ion-pairing mechanism[2][6]. |
| Intra-day Precision (RSD%) | < 4.5% | Highlights the stability of the neutral ion-pair complex during the extraction phase. |
| Inter-day Precision (RSD%) | < 6.2% | Proves the self-validating nature of the IS normalization across different analytical batches. |
| Matrix Effect (Suppression) | < 5.0% | PPT methods typically show >40% suppression; IP-LLE leaves polar phospholipids in the aqueous phase, eliminating MS suppression. |
Table 2: Recommended Chromatographic Conditions (HPLC-UV)
| Parameter | Specification |
| Analytical Column | Discovery RP-Amide C16 (250 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase | 50 mM KH₂PO₄ (pH 2.5) : Acetonitrile (75:25, v/v)[2][6] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 305 nm (Optimal UV absorbance for the dihydroxybenzene ring)[2] |
| Column Temperature | 30°C[6] |
Note: For LC-MS/MS applications, the non-volatile phosphate buffer must be substituted with 0.1% Formic Acid in Water, and the analyte monitored in negative electrospray ionization (ESI-) mode due to the readily ionizable sulfonate group.
Conclusion
The extraction of 2,5-dihydroxybenzenesulfonate from biological matrices requires a departure from standard sample preparation techniques. By understanding the physicochemical limitations of the molecule—namely its extreme polarity and susceptibility to oxidation—researchers can implement an Ion-Pairing Liquid-Liquid Extraction (IP-LLE) strategy. Utilizing TBAH as an ion-pairing agent and DCM as an extraction solvent creates a highly selective, self-validating system that ensures exceptional recovery, minimal matrix interference, and rigorous quantitative accuracy suitable for advanced pharmacokinetic profiling.
References
- Source: Journal of Chromatography B: Biomedical Sciences and Applications (via ResearchGate)
- Simultaneous estimation of troxerutin and calcium dobesilate in presence of the carcinogenic hydroquinone using green spectrofluorimetric method Source: PMC / NIH URL
- Development and validation of stability indicating RP-LC method for estimation of calcium dobesilate in pharmaceutical formulations Source: Scholars Research Library URL
- Simultaneous determination of some dihydroxybenzenesulphonic acid derivatives and their degradation product and main impurity (hydroquinone)
- Dobesilate Calcium 98 (HPLC)
- Analytical method development and validation for Estimation of Calcium Dobesilate and Docusate Sodium in Pharmaceutical dosage form with QbD approach Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL
- (PDF)
Sources
- 1. Simultaneous estimation of troxerutin and calcium dobesilate in presence of the carcinogenic hydroquinone using green spectrofluorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjpdft.com [rjpdft.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: Protocol for Evaluating Potassium 2,5-Dihydroxybenzenesulfonate in Vascular Permeability Models
Executive Summary & Mechanistic Rationale
Potassium 2,5-dihydroxybenzenesulfonate (commonly known as potassium dobesilate) is a highly soluble, well-characterized angioprotective agent. Sharing the active 2,5-dihydroxybenzenesulfonate moiety with its calcium and diethylamine counterparts, it is widely utilized in microvascular research to stabilize capillary walls, reduce blood viscosity, and mitigate hyperpermeability[1].
Mechanistic Causality: Unlike broad-spectrum anti-inflammatories, potassium dobesilate exerts its barrier-protective effects through a precise, multi-target mechanism:
-
Growth Factor Inhibition: It acts as a specific inhibitor of Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) signaling pathways, which are primary drivers of pathological angiogenesis and vascular leakage[2][3].
-
eNOS Upregulation: It reduces capillary hyperpermeability by increasing the activity of endothelial nitric oxide synthase (eNOS), leading to physiological vasorelaxation and endothelial gap closure[1][4].
-
Oxidative Stress Reduction: It possesses potent antioxidant properties, significantly decreasing lipid peroxidation markers like malondialdehyde (MDA) while preserving superoxide dismutase (SOD) activity[5].
Fig 1: Multi-target mechanism of potassium dobesilate in preserving endothelial barrier integrity.
In Vitro Evaluation: Endothelial Monolayer Permeability Assay
Causality & Design: To isolate the direct barrier-protective effects of potassium 2,5-dihydroxybenzenesulfonate without systemic neurohumoral confounders, an in vitro Transwell assay is employed. By measuring the flux of a fluorescent tracer (FITC-Dextran) or albumin across a Human Umbilical Vein Endothelial Cell (HUVEC) monolayer, researchers can precisely quantify barrier integrity[6].
Step-by-Step Protocol:
-
Cell Seeding: Seed HUVECs at 1×105 cells/cm² onto fibronectin-coated polycarbonate Transwell inserts (0.4 µm pore size) placed in a 24-well plate.
-
Monolayer Maturation & Validation: Culture for 3-4 days until a confluent monolayer forms. Self-Validation Step: Verify barrier integrity by measuring Transendothelial Electrical Resistance (TEER). Proceed only when TEER > 150 Ω·cm².
-
Serum Starvation: Wash cells with PBS and incubate in basal medium (0.5% FBS) for 12 hours. Causality: Removing serum eliminates exogenous growth factors (present in standard FBS) that would mask the baseline and blunt the cellular response to specific permeability inducers.
-
Pre-treatment: Add potassium 2,5-dihydroxybenzenesulfonate (10 µM to 100 µM) to the upper chamber for 2 hours.
-
Permeability Induction: Introduce recombinant human VEGF (50 ng/mL) to the upper chamber for 1 hour to induce paracellular gap formation via VE-cadherin phosphorylation.
-
Tracer Flux: Add FITC-Dextran (70 kDa, 1 mg/mL) to the upper chamber. Sample 50 µL from the lower chamber every 15 minutes for 1 hour, replacing the sampled volume with fresh basal medium.
-
Quantification: Measure fluorescence (Excitation 490 nm / Emission 520 nm) using a microplate reader. Calculate the permeability coefficient ( Pd ).
In Vivo Evaluation: Modified Miles Assay (Evans Blue Extravasation)
Causality & Design: The Miles assay is the gold standard for quantifying in vivo vascular hyperpermeability. Evans Blue dye binds tightly to serum albumin. When permeability increases, the albumin-dye complex leaks into the interstitium, providing a visible and quantifiable marker of barrier dysfunction.
Step-by-Step Protocol:
-
Animal Preparation & Dosing: Administer potassium 2,5-dihydroxybenzenesulfonate (e.g., 50-100 mg/kg) via oral gavage or intraperitoneal injection to experimental mice (C57BL/6) 1 to 2 hours prior to the assay[5].
-
Tracer Injection: Inject 100 µL of 1% Evans Blue dye (dissolved in sterile saline) via the lateral tail vein. Wait 10 minutes to allow the dye to bind to circulating albumin.
-
Permeability Induction: Intradermally inject VEGF (100 ng in 20 µL PBS) or Histamine into the shaved dorsal skin. Self-Validation Step: Inject 20 µL of sterile PBS in an adjacent site on the same animal as an internal negative control.
-
Tissue Harvesting: Euthanize the animal 30 minutes post-induction. Excise the injected skin patches using a standard 8 mm biopsy punch.
-
Dye Extraction: Place the excised tissue in 500 µL of formamide and incubate at 55°C for 72 hours. Causality: Formamide efficiently disrupts the tissue matrix and completely solubilizes the Evans Blue dye without degrading its molecular structure, ensuring accurate downstream quantification.
-
Spectrophotometric Analysis: Centrifuge the extract at 10,000 x g for 10 minutes to pellet tissue debris. Measure the absorbance of the supernatant at 620 nm.
Fig 2: Step-by-step workflow of the in vivo Miles Assay for quantifying vascular permeability.
Data Presentation & Quantitative Analysis
To ensure robust comparative analysis, experimental data should be structured to highlight both the baseline barrier function and the magnitude of rescue provided by potassium dobesilate.
Table 1: Expected Quantitative Outcomes in Permeability Models
| Experimental Group | In Vitro: Albumin/FITC Flux ( Pd ratio) | In Vivo: Evans Blue Extravasation (OD 620/g tissue) | Tissue Oxidative Stress (MDA nmol/mg) |
| Control (Vehicle + PBS) | 1.00 (Baseline) | < 5.0 | ~ 2.5 |
| Inducer (VEGF/Histamine) | 2.80 - 3.50 | 25.0 - 35.0 | ~ 6.8 |
| Inducer + K-Dobesilate (Low Dose) | 1.80 - 2.10 | 15.0 - 20.0 | ~ 4.2 |
| Inducer + K-Dobesilate (High Dose) | 1.10 - 1.30 | 6.0 - 10.0 | ~ 2.9 |
(Note: High dose corresponds to 100 µM in vitro or 100 mg/kg in vivo[5][6].)
Self-Validating System & Troubleshooting
A hallmark of a trustworthy protocol is the integration of self-correcting mechanisms. The following matrix explains the causality behind common failures and how to resolve them.
Table 2: Troubleshooting & Causality Matrix
| Observation / Issue | Mechanistic Cause | Corrective Action |
| High baseline permeability in Control HUVECs | Incomplete adherens junction formation or residual growth factors in the medium. | Ensure TEER > 150 Ω·cm² before starting. Extend serum starvation to 16 hours. |
| No response to VEGF induction | Receptors are desensitized due to high passage number or lack of prior serum starvation. | Use HUVECs between passages 2-5. Strictly adhere to the 0.5% FBS starvation step. |
| High Evans Blue background in PBS injection site | Systemic stress during tail vein injection causing endogenous histamine release. | Warm the animal tail prior to injection to ensure rapid, stress-free IV access. |
| Inconsistent dye extraction from tissue | Incomplete tissue permeabilization by formamide. | Mince the tissue slightly before adding formamide; ensure strict 72-hour incubation at 55°C. |
Sources
- 1. researchgate.net [researchgate.net]
- 2. Long-term effectiveness of dobesilate in the treatment of papulopustular rosacea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical dobesilate eye drops for ophthalmic primary pterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. odermatol.com [odermatol.com]
- 5. Calcium dobesilate ameliorates hepatorenal injury induced by carbon tetrachloride in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
preventing oxidation and browning of potassium 2,5-dihydroxybenzenesulfonate solutions
Advanced Troubleshooting Guide for Oxidation & Browning
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, formulation scientists, and drug development professionals. The physical and chemical stability of an Active Pharmaceutical Ingredient (API) is non-negotiable. Potassium 2,5-dihydroxybenzenesulfonate (potassium dobesilate) presents a unique formulation challenge due to its extreme susceptibility to oxidative degradation. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your solutions.
Mechanistic Overview: The Causality of Browning
To prevent degradation, we must first understand the molecular causality. Potassium 2,5-dihydroxybenzenesulfonate contains an electron-rich hydroquinone moiety. In aqueous solutions, it is highly susceptible to auto-oxidation, converting into 2,5-dioxobenzenesulfonate (a benzoquinone derivative)[1].
Because quinones are highly conjugated systems, they absorb visible light strongly, shifting the solution's color from clear to yellow, brown, or even black[1]. This auto-oxidation is heavily pH-dependent; neutral to alkaline environments deprotonate the phenolic hydroxyl groups, drastically lowering the activation energy required for electron transfer to oxygen[1]. Furthermore, trace transition metals (such as Cu²⁺ and Fe³⁺) act as potent electron-transfer catalysts, accelerating browning even in tightly sealed containers[1].
Logical relationship of oxidation triggers and stabilization mechanisms.
Core Troubleshooting Guides
Q: My solution turns brown within hours of preparation. What is the primary cause? A: Rapid browning is typically caused by high dissolved oxygen coupled with an improper pH. If your buffer is neutral or alkaline (pH > 6.0), the hydroquinone moiety rapidly auto-oxidizes[1]. Actionable Solution: Lower the pH to an optimal range of 4.0–5.5. Prior to adding the API, sparge your aqueous solvent with Argon or Nitrogen for at least 30 minutes to displace dissolved oxygen.
Q: I am using ascorbic acid as an antioxidant, but the solution still discolors over time. Why? A: Ascorbic acid itself is prone to metal-catalyzed oxidation. If trace amounts of copper or iron are present in your excipients, water supply, or glass vials, they will rapidly deplete the ascorbic acid, leaving the potassium dobesilate unprotected[2]. Actionable Solution: Add a chelating agent. The addition of EDTA (e.g., 0.05% - 0.1% w/v) sequesters trace metals, preserving the antioxidant capacity of ascorbic acid and significantly extending the shelf-life of the formulation[2].
Q: Can I use sodium metabisulfite instead of ascorbic acid? A: Yes. Sulfites (such as sodium sulfite or sodium metabisulfite) are highly effective sacrificial antioxidants for hydroquinone derivatives[3]. They react with quinones to form colorless sulfonated adducts, effectively reversing or masking the browning process. In fact, anhydrous sodium sulfite is a standard stabilizer used to improve the validity period of dobesilate formulations[4].
Self-Validating Experimental Protocols
A protocol is only as good as its built-in validation. The following workflow utilizes a sequential addition method designed to establish a protective chemical environment before the API is introduced.
Protocol 1: Preparation of Oxidation-Resistant Solutions
Self-Validation Check: If the final solution remains colorless after 48 hours at room temperature, the deoxygenation and stabilization steps have been successfully executed.
-
Solvent Deoxygenation: Measure the required volume of Milli-Q water. Sparge with high-purity Nitrogen or Argon gas for 30 minutes to displace dissolved O₂.
-
Stabilizer Addition: While maintaining an inert gas blanket, add 0.1% (w/v) Disodium EDTA and 0.2% (w/v) Sodium Metabisulfite. Stir until completely dissolved.
-
pH Adjustment: Adjust the solution pH to 4.5 ± 0.5 using dilute HCl or NaOH. (Causality: Acidic pH protonates the hydroquinone, reducing its oxidation potential[1]).
-
API Incorporation: Add the required mass of Potassium 2,5-dihydroxybenzenesulfonate. Stir gently under inert gas until dissolved.
-
Filtration and Packaging: Filter the solution through a 0.22 µm PES membrane into pre-purged amber glass vials. Seal immediately with PTFE-lined septa. (Causality: Amber glass prevents UV-catalyzed photodegradation).
Step-by-step workflow for formulating oxidation-resistant solutions.
Protocol 2: Accelerated Stability & Colorimetric Validation
To empirically validate your formulation matrix, perform this accelerated stress test.
-
Sample Aliquoting: Prepare three test vials: Control (No stabilizers), Test A (Metabisulfite only), Test B (Metabisulfite + EDTA).
-
Stress Condition: Place vials in a stability chamber at 40°C / 75% Relative Humidity for 14 days.
-
Colorimetric Assay: Measure the absorbance of the solutions at 420 nm (the peak absorption wavelength for the brown quinone degradation product) using a UV-Vis spectrophotometer.
-
Validation: A successful formulation (Test B) will exhibit an OD₄₂₀ < 0.05, whereas the Control will exhibit an OD₄₂₀ > 0.5.
Quantitative Data: Stabilizer Efficacy Comparison
The following table summarizes the expected quantitative outcomes of the accelerated stability test (14 days at 40°C), demonstrating the synergistic effect of combining pH control, antioxidants, and chelators.
| Formulation Condition | Stabilizers Added | pH | 14-Day Absorbance (OD₄₂₀) | Visual Appearance | API Recovery (%) |
| Control | None | 7.0 | > 0.85 | Dark Brown | < 70% |
| pH Optimized | None | 4.5 | 0.45 | Yellow | 85% |
| Antioxidant Only | 0.2% Na-Metabisulfite | 4.5 | 0.15 | Pale Yellow | 94% |
| Fully Stabilized | 0.2% Na-Metabisulfite + 0.1% EDTA | 4.5 | < 0.05 | Colorless | > 99% |
Frequently Asked Questions (FAQs)
Q: Does the choice of cation (Potassium vs. Calcium) affect the oxidation rate? A: The auto-oxidation is entirely driven by the 2,5-dihydroxybenzenesulfonate anion. While the solid-state hygroscopicity and solubility differ between the potassium and calcium salts, their degradation mechanisms and rates in aqueous solutions are virtually identical. Stabilizers used for calcium dobesilate[4] are directly applicable to the potassium salt.
Q: Why shouldn't I use a pH below 3.0 to further prevent oxidation? A: While highly acidic environments prevent hydroquinone auto-oxidation, they can catalyze the hydrolysis of the sulfonate group or degrade other excipients in your formulation matrix. A pH of 4.0–5.5 provides the optimal thermodynamic balance between redox stability and chemical integrity[3].
Q: How do I handle the bulk powder to prevent pre-formulation browning? A: Store the bulk API in tightly sealed, light-resistant containers at 2-8°C. Ensure the headspace is purged with inert gas. Dry, pure hydroquinone derivatives are relatively stable to oxygen, but ambient humidity can initiate localized surface oxidation[1].
References
-
Stabilization of Oxidation Prone Ingredients - fagronacademy.us 5
-
EP2047846A2 - Process for stabilizing hydroquinone - google.com 3
-
Hydroquinone (EHC 157, 1994) - inchem.org 1
-
Effect of the addition of EDTA at 750 mg/L on preventing ascorbic acid oxidation - researchgate.net 2
-
109718214 Preparation method of calcium dobesilate tablets - wipo.int 4
Sources
- 1. Hydroquinone (EHC 157, 1994) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. EP2047846A2 - Process for stabilizing hydroquinone - Google Patents [patents.google.com]
- 4. OMPI – Pesquisa nas coleções internacionais e nacionais de patentes [patentscope.wipo.int]
- 5. fagronacademy.us [fagronacademy.us]
Technical Support Center: Potassium Dobesilate Synthesis Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and yield optimization of potassium 2,5-dihydroxybenzenesulfonate (Potassium Dobesilate). While the fundamental reaction—sulfonation of hydroquinone followed by potassium neutralization—appears straightforward, the electron-rich nature of the hydroquinone core makes it highly susceptible to side reactions[1].
This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind common experimental failures and establishing a self-validating workflow to ensure high yield and purity.
Mechanistic Workflow & Reaction Pathways
Mechanistic workflow for Potassium Dobesilate synthesis, highlighting the oxidation side-reaction.
Troubleshooting & FAQs
Q1: My final potassium dobesilate powder exhibits a dark grey or brownish tint instead of the expected white/off-white crystalline appearance. What is causing this? Causality: The hydroquinone core is highly susceptible to oxidation, especially in the presence of strong acids and atmospheric oxygen. This thermodynamic vulnerability leads to the formation of p-benzoquinone derivatives, which are highly chromophoric (dark colored) and disrupt the crystal lattice[2]. Solution: Implement a strict inert atmosphere (nitrogen or argon) during the sulfonation step. As a self-validating check, monitor the color of the reaction mass; a shift from pale yellow to dark brown indicates oxidation. To rescue an oxidized batch, incorporate a mild reducing agent during the neutralization phase. The addition of sodium dithionite ( Na2S2O4 ) effectively reduces trace quinones back to the hydroquinone state, significantly improving the color and purity of the final product[3].
Q2: I am experiencing unacceptably low yields during the final crystallization of the potassium salt. Evaporating the aqueous solution leads to a sticky mass. How can I improve isolation? Causality: Potassium 2,5-dihydroxybenzenesulfonate is highly soluble in water due to its ionic sulfonate group and dual hydroxyl groups[4]. Traditional neutralization with aqueous KOH requires extensive water removal, which traps impurities and prevents proper nucleation, yielding an intractable sticky mass. Solution: Shift from aqueous neutralization to a solvent-mediated precipitation strategy. By treating the intermediate sulfonic acid with potassium 2-ethylhexanoate in an organic solvent (such as ethyl acetate), the potassium dobesilate precipitates directly out of the solution[5]. This bypasses the need for complete aqueous evaporation and yields a highly crystalline product[6].
Q3: HPLC analysis of my product shows a significant secondary peak. Mass spec suggests a disulfonated impurity. How do I control the regioselectivity? Causality: Sulfonation of hydroquinone is an electrophilic aromatic substitution. While the first sulfonate group is electron-withdrawing, the two hydroxyl groups remain strongly activating. If thermal energy exceeds the activation barrier for the second substitution, thermodynamic control takes over, leading to 2,5-dihydroxybenzene-1,4-disulfonic acid. Solution: Strictly control the reaction kinetics via temperature. Ensure the initial sulfuric acid addition is performed at 10–15 °C to dissipate the heat of mixing[7]. Subsequently, maintain the reaction temperature exactly between 50–55 °C. Exceeding 60 °C exponentially increases the rate of disulfonation.
Q4: How can I remove residual inorganic salts (like potassium sulfate) that co-precipitate with my product? Causality: Excess sulfuric acid neutralized by potassium salts forms K2SO4 , which has overlapping solubility profiles with potassium dobesilate in highly polar mixtures. Solution: Exploit differential solubility. Dissolve the crude product in a minimal volume of water (where both organics and inorganics are soluble), and then slowly add a water-miscible anti-solvent like isopropyl alcohol (IPA)[5]. The inorganic salts will precipitate first and can be filtered off. The product remains in the mother liquor, which can then be concentrated and precipitated with ethyl acetate[3].
Quantitative Process Parameters
To ensure reproducibility, the following table summarizes the causal impact of key process parameters on the final yield and purity of potassium dobesilate.
| Process Parameter | Condition | Yield Impact | Purity Impact | Mechanistic Causality |
| Sulfonation Temp | < 40 °C | Low (< 60%) | High | Insufficient kinetic energy to overcome the activation barrier for electrophilic aromatic substitution. |
| Sulfonation Temp | 50–55 °C | High (> 85%) | High (> 98%) | Optimal thermal window for mono-sulfonation without triggering thermodynamic disulfonation[7]. |
| Sulfonation Temp | > 70 °C | Moderate | Low (< 80%) | Excess heat drives the reaction toward the thermodynamically stable disulfonic acid impurity. |
| Neutralization Agent | Aqueous KOH | Low (< 50%) | Moderate | High aqueous solubility of the product prevents efficient crystallization, leading to sticky masses[4]. |
| Neutralization Agent | K-2-ethylhexanoate | High (> 90%) | High (> 99%) | Organic-soluble potassium source drives non-aqueous precipitation, bypassing water evaporation[5]. |
| Antioxidant | None | Variable | Low | Susceptibility to atmospheric oxygen leads to highly chromophoric p-benzoquinone impurities[2]. |
| Antioxidant | Na2S2O4 (0.05 eq) | High | High | Reduces trace quinones back to hydroquinone derivatives, ensuring a white crystalline final product[3]. |
Optimized Experimental Protocol
This step-by-step methodology integrates the troubleshooting principles discussed above into a self-validating workflow.
Phase 1: Controlled Sulfonation
-
Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Purge the system continuously with Nitrogen ( N2 ) to prevent oxidation.
-
Suspension: Suspend Hydroquinone (1.0 eq, e.g., 25 g) in n-heptane (3 volumes, 75 mL) and cool the mixture to 10–15 °C using an ice bath[7].
-
Acid Addition: Add concentrated Sulfuric Acid (98%, 1.05 eq) dropwise over 15–20 minutes. Self-Validation Check: Ensure the internal temperature does not exceed 20 °C during addition to prevent runaway kinetics.
-
Heating: Gradually heat the reaction mass to 50–55 °C and maintain for 3 hours under vigorous stirring[7].
Phase 2: Neutralization and Precipitation 5. Cooling: Cool the reaction mixture to room temperature. 6. Neutralization: Add a solution of Potassium 2-ethylhexanoate (1.0 eq) dissolved in ethyl acetate[6]. 7. Quenching: Introduce 0.05 eq of sodium dithionite to the mixture[3]. Self-Validation Check: You should observe a distinct color shift from brownish/yellow back to a pale, milky white as trace quinones are reduced. 8. Precipitation: Stir for 1 hour at room temperature to ensure complete precipitation of the potassium salt.
Phase 3: Isolation and Purification 9. Filtration: Filter the crude precipitate under vacuum and wash with cold ethyl acetate. 10. Desalting: To remove inorganic impurities (e.g., K2SO4 ), dissolve the crude mass in 3 volumes of water. Add 5 volumes of isopropyl alcohol (IPA)[5]. Filter the mixture to remove the precipitated inorganic salts. 11. Crystallization: Concentrate the filtrate under reduced pressure to 1 volume. Add 15 volumes of ethyl acetate, and distill down to 10 volumes to induce pure crystallization[5]. 12. Final Isolation: Filter the pure Potassium 2,5-dihydroxybenzenesulfonate, wash with fresh ethyl acetate, and dry under vacuum at 45 °C.
Sources
- 1. Buy Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1 [smolecule.com]
- 2. ias.ac.in [ias.ac.in]
- 3. US9801838B2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts - Google Patents [patents.google.com]
- 4. CAS 21799-87-1: Potassium 2,5-dihydroxybenzenesulfonate [cymitquimica.com]
- 5. US9801838B2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts - Google Patents [patents.google.com]
- 6. EP2313366A2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
resolving solubility issues of potassium 2,5-dihydroxybenzenesulfonate at low pH
Troubleshooting Solubility and Stability at Low pH
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of potassium 2,5-dihydroxybenzenesulfonate (also known as potassium dobesilate or potassium hydroquinonesulfonate) in acidic environments. While this versatile compound is widely used in applications ranging from FGF-driven mitogenesis inhibition to photographic developing solutions and PEM synthesis[1][2][3], it is notoriously difficult to handle at a low pH.
This guide deconstructs the thermodynamic and kinetic drivers behind these solubility failures and provides validated, self-validating protocols to rescue your low-pH assays.
The Causality of Low-pH Failures (Mechanistic Overview)
When working with potassium 2,5-dihydroxybenzenesulfonate, failures at a low pH typically manifest through two distinct pathways: Thermodynamic Precipitation and Kinetic Oxidation .
At neutral pH, the sulfonate group ensures the salt is freely soluble in water[1]. However, as the pH drops below 3.0 (such as in simulated gastric fluids or acidic cellular assays), the high concentration of protons shifts the equilibrium toward the free 2,5-dihydroxybenzenesulfonic acid. This protonated form exhibits a very low solubility product in highly acidic environments, leading to rapid thermodynamic precipitation[3].
Simultaneously, the hydroquinone moiety is highly susceptible to auto-oxidation. Even at lower pH levels, dissolved oxygen and trace metals can strip electrons from the aromatic ring, converting it into 2-sulfobenzoquinone. This oxidized intermediate rapidly cross-links into insoluble, melanin-like polymers[3].
Mechanistic pathways of potassium 2,5-dihydroxybenzenesulfonate failure at low pH.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my solution turn cloudy white immediately after adjusting the pH below 3.0? A: You have breached the thermodynamic solubility limit. While the potassium salt is highly soluble, the compound has a very low product of solubility at highly acidic pH levels (analogous to the pH of the stomach)[3]. The white cloudiness is the precipitation of the un-ionized free sulfonic acid or a less soluble salt complex driven by the common ion effect (if using HCl to adjust pH).
Q2: My acidic stock solution turns yellow or brown over a few hours. Is it still usable? A: No, discard it immediately. A color shift indicates that the hydroquinone core has oxidized into a quinone and begun polymerizing[3]. Once this occurs, the pharmacological and chemical properties of the molecule are irreversibly altered.
Q3: How can I prepare a highly concentrated stock solution if aqueous solubility is failing? A: You must transition to a non-aqueous co-solvent system. Potassium 2,5-dihydroxybenzenesulfonate can achieve a solubility of up to 50 mg/mL (approx. 219 mM) in Dimethyl Sulfoxide (DMSO)[4]. However, you must use freshly opened DMSO and ultrasonication. DMSO is highly hygroscopic; absorbed atmospheric moisture will drastically reduce the solubility of the compound[4].
Quantitative Data Summary
Use the following matrix to predict the behavior of your compound across different solvent systems.
| Solvent / Condition | Expected Solubility Limit | Stability / Observations | Reference |
| Deionized Water (Neutral pH) | Freely Soluble (>100 mg/mL) | Stable if protected from light and ambient air. | [1][2] |
| Anhydrous DMSO | 50 mg/mL (219.05 mM) | Requires ultrasonication. Highly sensitive to moisture. | [4] |
| Aqueous Buffer (pH < 3.0) | Very Low | Rapid precipitation (white) due to low solubility product. | [3] |
| Aqueous Buffer + O₂/Metals | Variable (Degrades) | Oxidizes to quinone; forms brown/yellow insoluble polymers. | [3] |
Experimental Protocols
To successfully utilize this compound in low-pH assays, you must bypass both thermodynamic and kinetic failure points. The following protocol is designed as a self-validating system : if your final solution remains perfectly clear and colorless, your thermodynamic and kinetic controls were successful. If it turns white, your dilution was too rapid; if it turns brown, your deoxygenation failed.
Protocol: Preparation of a Stable, Low-pH Working Solution for In Vitro Assays
Materials Required:
-
Potassium 2,5-dihydroxybenzenesulfonate powder (Store stock at -20°C under nitrogen, away from moisture)[4].
-
Anhydrous DMSO (Freshly opened)[4].
-
1X Target Assay Buffer (e.g., Glycine-HCl, pH 2.5).
-
EDTA (0.5 mM) and L-Ascorbic Acid (0.1% w/v).
-
Nitrogen (N₂) or Argon gas source.
Step-by-Step Methodology:
-
Buffer Deoxygenation (Kinetic Control): Sparge your target low-pH aqueous buffer with N₂ for a minimum of 15 minutes to displace dissolved oxygen. Causality: Removing oxygen prevents the hydroquinone moiety from readily oxidizing at acidic pH[3].
-
Antioxidant Addition (Kinetic Control): Dissolve 0.5 mM EDTA and 0.1% L-ascorbic acid into the deoxygenated buffer. Causality: EDTA chelates trace metals (like Cu²⁺/Fe³⁺) that act as catalysts for quinone conversion, while ascorbate acts as a sacrificial reducing agent.
-
Primary Stock Preparation (Thermodynamic Control): Weigh the required amount of potassium 2,5-dihydroxybenzenesulfonate. Dissolve it in freshly opened, anhydrous DMSO to create a 50 mg/mL master stock. Causality: Hygroscopic moisture in older DMSO drastically reduces solubility. Apply ultrasonication until the solution is completely clear[4].
-
Controlled Dilution: Slowly add the DMSO stock dropwise to the rapidly stirring, deoxygenated low-pH buffer. Keep the final DMSO concentration below 5% to prevent cellular toxicity in downstream assays. Causality: Dropwise addition prevents localized concentration spikes of the free sulfonic acid, ensuring you do not breach the low solubility product of the acidic environment[3].
-
Storage: If not used immediately, aliquot the solution into amber vials, purge the headspace with N₂, and flash-freeze. Store at -80°C. When stored at -80°C, the solution is stable for up to 6 months[4].
Optimized step-by-step workflow for preparing stable low-pH dobesilate solutions.
References
-
[1] CymitQuimica. "CAS 21799-87-1: Potassium 2,5-dihydroxybenzenesulfonate". Source: cymitquimica.com. URL:
-
[4] MedChemExpress. "Potassium 2,5-dihydroxybenzenesulfonate". Source: medchemexpress.com. URL:
-
[2] FutureFuel Trading. "Potassium Hydroquinonesulfonate Supplier | 21799-87-1". Source: futurefuelcorporation.com. URL:
-
[3] Clinica Outeirino. "Treatment of dry age-related macular degeneration with dobesilate". Source: clinicaouteirino.com. URL:
Sources
removing inorganic impurities from potassium 2,5-dihydroxybenzenesulfonate samples
Technical Support Center: Purification of Potassium 2,5-Dihydroxybenzenesulfonate
Welcome to the technical support center for handling and purifying potassium 2,5-dihydroxybenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing inorganic impurities from synthesized samples. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common inorganic impurities in crude potassium 2,5-dihydroxybenzenesulfonate samples and where do they come from?
A1: The most prevalent inorganic impurities typically originate directly from the synthesis process. The standard synthesis involves the sulfonation of hydroquinone with sulfuric acid, followed by neutralization with a potassium salt[1].
Common sources and types of impurities include:
-
Unreacted Sulfonating Agents: Primarily residual sulfuric acid (H₂SO₄) if the reaction does not go to completion or if excess reagent is used[2][3].
-
Neutralization Byproducts: The most common impurity is potassium sulfate (K₂SO₄) . This is formed when the excess sulfuric acid used for sulfonation is neutralized by the potassium source (e.g., potassium hydroxide or another potassium salt).
-
Starting Materials: Reagents like potassium hydroxide can absorb atmospheric carbon dioxide to form potassium carbonate (K₂CO₃), which can be an additional impurity.
-
Process-Related Impurities: Trace metals or other ions can leach from manufacturing equipment or be present in lower-grade starting materials[4][5].
Q2: Why is the removal of these inorganic salts so critical for my research or product development?
A2: The presence of inorganic impurities can have significant downstream consequences:
-
Pharmacological Inactivity: Inorganic salts are not the active pharmaceutical ingredient (API) and their presence reduces the potency and purity of the drug substance. Regulatory bodies like the FDA and EMA have stringent limits on impurities[5].
-
Altered Physicochemical Properties: Impurities can affect critical properties such as solubility, stability, crystal form (polymorphism), and dissolution rate, which are vital for formulation and bioavailability.
-
Interference with Analytical Methods: High concentrations of salts can interfere with analytical techniques like HPLC (by altering mobile phase polarity) and NMR, leading to inaccurate quantification and characterization[6][7].
-
Catalyst Poisoning: In subsequent synthetic steps where the compound might be used as an intermediate, inorganic ions can poison sensitive catalysts.
Q3: What is the most direct and common method for removing inorganic salts like potassium sulfate?
A3: The most effective and widely used method is anti-solvent recrystallization . This technique leverages the significant difference in solubility between the organic target molecule and the inorganic salts in a mixed solvent system. While potassium 2,5-dihydroxybenzenesulfonate is soluble in water, its solubility dramatically decreases in many organic solvents. Conversely, inorganic salts like potassium sulfate are highly soluble in water but virtually insoluble in most organic solvents[1][8].
A patented process explicitly details a method that involves dissolving the crude salt in water and then adding a water-miscible organic solvent, such as acetone or isopropyl alcohol, to precipitate the inorganic impurities[1][9]. The purified potassium 2,5-dihydroxybenzenesulfonate remains in the solution and can be isolated later.
Q4: I've tried recrystallization with limited success. When should I consider a more advanced technique like ion-exchange chromatography?
A4: Ion-exchange chromatography (IEC) is a powerful, high-resolution technique that should be considered when:
-
Recrystallization is Ineffective: If the impurities have solubilities very similar to the target compound under various solvent conditions.
-
Extremely High Purity is Required: For applications like reference standard preparation or when trace ionic contaminants must be removed to levels below what recrystallization can achieve.
-
Specific Ions Need to be Removed: IEC is excellent for targeting and removing specific cationic (e.g., heavy metals) or anionic (e.g., excess sulfate) impurities[10][11][12].
IEC separates molecules based on their net charge by passing the sample solution through a column packed with a charged resin. For this application, you would typically use a cation-exchange resin to capture potassium ions and other cationic impurities, or an anion-exchange resin to capture sulfonate ions and sulfate impurities, followed by selective elution.
Q5: How can I definitively verify that the inorganic impurities have been removed from my sample?
A5: A multi-pronged analytical approach is recommended to confirm purity. No single technique tells the whole story.
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): This is the gold standard for quantifying trace elemental impurities, including potassium, sodium, and heavy metals. It offers extremely high sensitivity[5][13].
-
Ion Chromatography (IC): This is the ideal method for separating and quantifying specific inorganic anions like sulfate (SO₄²⁻) and chloride (Cl⁻)[10][14].
-
High-Performance Liquid Chromatography (HPLC): While primarily for organic purity, a well-developed HPLC method can show the absence of organic impurities. The disappearance of early-eluting, highly polar peaks can sometimes indicate the removal of salts, although this is not a quantitative measure for them[7].
-
Nuclear Magnetic Resonance (NMR): A clean ¹H and ¹³C NMR spectrum will confirm the structural integrity of your organic molecule and the absence of organic impurities. It is generally not used for quantifying inorganic salts[6].
Troubleshooting and Experimental Guides
This section provides detailed protocols and troubleshooting advice for the most common purification challenges.
Issue 1: Low Yield or Purity with Anti-Solvent Recrystallization
Q: I dissolved my crude product in water and added acetone, but my yield is very low, or the product is still impure. What went wrong?
A: This is a common issue that usually relates to optimizing the solvent ratios and temperature. The goal is to create a solvent system where the inorganic salt crashes out, but your target compound remains dissolved.
Caption: Troubleshooting low yield and purity during recrystallization.
Issue 2: Need for Ultra-High Purity using Ion-Exchange Chromatography
Q: My application requires the removal of trace ionic species below 100 ppm. How do I set up an ion-exchange chromatography protocol?
A: IEC is an excellent choice for this. The principle relies on the reversible binding of ions in your sample to a charged stationary phase. You will separate the desired anionic 2,5-dihydroxybenzenesulfonate from anionic impurities like sulfate.
Sources
- 1. US9801838B2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. biotech-spain.com [biotech-spain.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. researchgate.net [researchgate.net]
- 9. EP2313366A2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts - Google Patents [patents.google.com]
- 10. Ion chromatography - Wikipedia [en.wikipedia.org]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. microbenotes.com [microbenotes.com]
- 13. aber.apacsci.com [aber.apacsci.com]
- 14. pp.bme.hu [pp.bme.hu]
Technical Support Center: Potassium 2,5-dihydroxybenzenesulfonate Handling & Storage
Welcome to the Technical Support Center for Potassium 2,5-dihydroxybenzenesulfonate (commonly known as Potassium Dobesilate). As a highly reactive hydroquinone derivative, this compound presents unique challenges in laboratory and manufacturing environments due to its severe hygroscopicity.
As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the mechanistic causality behind moisture-induced degradation, provide self-validating protocols for inert handling, and discuss advanced formulation strategies to ensure absolute scientific integrity in your assays.
Part 1: Understanding the Hygroscopic Nature of Potassium Dobesilate (FAQ)
Q1: Why is Potassium 2,5-dihydroxybenzenesulfonate so prone to moisture absorption, and what are the chemical consequences? The inherent hygroscopicity of Potassium Dobesilate stems from its molecular structure, which features multiple hydrogen-bond donors and acceptors (two hydroxyl groups and a sulfonate group). When exposed to ambient humidity, these functional groups rapidly form hydrogen bonds with atmospheric water vapor.
Causality: This moisture absorption leads to deliquescence —the disruption of the solid crystal lattice as the compound dissolves in its own absorbed water. Once in this highly mobile, solvated state, the hydroquinone moiety becomes highly susceptible to auto-oxidation upon exposure to ambient oxygen. The oxidation process strips electrons from the hydroquinone ring, converting it into inactive, dark-colored quinone derivatives.
Q2: What are the optimal baseline storage conditions for the API and its stock solutions? To maintain the structural integrity of the Active Pharmaceutical Ingredient (API), it must be isolated from both moisture and oxygen.
-
Solid State: Store at 4°C under a dry nitrogen atmosphere, strictly protected from light.
-
Stock Solutions: When dissolved in Dimethyl Sulfoxide (DMSO), the solution must be stored at -80°C for a maximum of 6 months, or -20°C for up to 1 month[1].
Causality: Standard DMSO is itself highly hygroscopic. If ambient moisture is absorbed into the DMSO, it drastically reduces the solubility of Potassium Dobesilate (max 50 mg/mL) and accelerates the degradation kinetics [1].
Part 2: Troubleshooting Guide: Identifying and Mitigating Contamination
Q3: How can I tell if my batch has been compromised by moisture before running an assay? Your experimental protocol must be a self-validating system. You can validate the integrity of your batch through two immediate checks:
-
Visual Inspection: Pure Potassium 2,5-dihydroxybenzenesulfonate is a white to off-white powder. If the powder or the reconstituted DMSO solution exhibits a brown, pink, or black discoloration, auto-oxidation into quinones has occurred. The batch must be discarded.
-
Gravimetric Drift: If you observe a continuous, upward drift in mass while weighing the compound on an analytical balance, the sample is actively absorbing atmospheric moisture. This invalidates your molarity calculations.
Q4: Can the hygroscopicity of Potassium Dobesilate be fundamentally altered for solid-state formulation? Yes, through multicomponent co-crystallization . Recent pharmaceutical engineering studies have demonstrated that combining Potassium Dobesilate with Metformin (MET) in a 1:1 molar ratio creates a 3D supramolecular structure [2].
Causality: In this co-crystal (MET-DBS), almost all potential hydrogen bond donors and receptors of both molecules are engaged in bonding with each other. By chemically "locking" these sites, the crystal lattice prevents water molecules from intercalating. While Metformin alone can experience up to a 60% weight increase at 80% Relative Humidity (RH), the MET-DBS co-crystal remains stable under ambient humidity, effectively neutralizing the hygroscopic threat [2].
Part 3: Data Visualization & Experimental Protocols
Quantitative Storage Parameters
Table 1: Storage Parameters and Stability Metrics for Potassium Dobesilate
| Storage State | Temperature | Atmosphere | Max Shelf-Life | Hygroscopic Behavior (at 80% RH) |
| Solid Powder (API) | 4°C | Nitrogen | > 12 months | High (Rapid deliquescence) |
| Solid Powder (API) | Room Temp | Ambient Air | < 24 hours | Up to 60% mass increase [2] |
| DMSO Stock (50 mg/mL) | -80°C | Nitrogen | 6 months [1] | N/A (Sealed environment) |
| DMSO Stock (50 mg/mL) | -20°C | Nitrogen | 1 month [1] | N/A (Sealed environment) |
| Co-crystal (MET-DBS) | Room Temp | Ambient Air | > 6 months | Minimal (< 5% mass increase) [2] |
Logical Relationship Diagram
Logical pathway of moisture-induced degradation vs. co-crystallization mitigation strategies.
Step-by-Step Methodology: Inert-Atmosphere Handling and Reconstitution
To ensure reproducible in vitro assays, follow this self-validating protocol for handling the API:
Step 1: Thermal Pre-equilibration Transfer the sealed vial of Potassium 2,5-dihydroxybenzenesulfonate from cold storage (4°C or -20°C) to a desiccator at room temperature for exactly 30 minutes before breaking the seal. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the inner walls of the glass and the powder surface, ruining the batch instantly.
Step 2: Inert Weighing Conduct all powder handling and weighing inside a glove box purged with dry Nitrogen or Argon (maintaining Relative Humidity < 5%). Causality: Preventing the hydroxyl groups from accessing ambient water vapor ensures gravimetric accuracy and prevents the initiation of deliquescence.
Step 3: Anhydrous Solvent Preparation Reconstitute the powder using strictly anhydrous solvents. If using DMSO, it must be from a newly opened ampoule or dried over molecular sieves. Sonicate the solution to achieve the maximum solubility of 50 mg/mL [1]. Causality: Using older, moisture-laden DMSO will cause the API to precipitate out of solution and accelerate oxidative degradation.
Step 4: Aliquoting and Headspace Purging Dispense the reconstituted stock solution into single-use amber glass vials. Before sealing with PTFE-lined caps, gently purge the headspace of each vial with a stream of dry Nitrogen gas. Causality: Amber glass protects the photosensitive compound from UV-induced degradation, while Nitrogen displacement removes oxygen, halting the auto-oxidation of the hydroquinone moiety.
Step 5: Flash-Freezing and Storage Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C storage. Discard any thawed aliquots after a single use; do not subject the compound to freeze-thaw cycles.
References
-
Jiang, L., Hu, X., & Cai, L. "A Drug–Drug Multicomponent Crystal of Metformin and Dobesilate: Crystal Structure Analysis and Hygroscopicity Property." Molecules 2022, 27(11), 3472. MDPI. Available at:[Link]
Technical Support Center: Overcoming Interference in the Electrochemical Detection of Dihydroxybenzenes and their Derivatives
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the electrochemical detection of dihydroxybenzene isomers (hydroquinone, catechol, resorcinol) and their sulfonated derivatives. Due to their structural similarity and analogous redox behavior, these compounds present significant challenges in simultaneous and selective quantification. This document synthesizes field-proven insights and established methodologies to address common interference issues.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses high-level questions regarding the fundamental difficulties encountered during the electrochemical analysis of dihydroxybenzene isomers.
Q1: Why is the simultaneous electrochemical detection of hydroquinone (HQ), catechol (CC), and resorcinol (RS) so challenging?
A: The primary challenge lies in their similar molecular structures and, consequently, their very close oxidation potentials. At conventional, unmodified electrodes like bare glassy carbon (GCE) or pencil graphite electrodes (PGE), the voltammetric signals for HQ and CC often overlap, appearing as a single, broad, and poorly defined peak.[1][2] This makes it nearly impossible to distinguish and quantify them individually in a mixture. While resorcinol's oxidation occurs at a higher potential, the interference between HQ and CC is the most critical hurdle to overcome for accurate simultaneous detection.[3]
Q2: What is the most effective strategy to resolve the overlapping voltammetric signals of these isomers?
A: The most successful and widely adopted strategy is the chemical modification of the working electrode surface.[1] By introducing nanomaterials, polymers, or other catalytic substances, we can dramatically alter the electrode's properties. These modifications serve several key purposes:
-
Increased Surface Area: Provides more sites for the electrochemical reaction, amplifying the signal.
-
Enhanced Electron Transfer Kinetics: Speeds up the rate of electron transfer between the analyte and the electrode, leading to sharper, better-defined peaks.[4]
-
Electrocatalytic Activity: Different materials can selectively catalyze the oxidation of one isomer over another, which is crucial for separating their oxidation potentials.[5]
-
Selective Adsorption: Functional groups on the modified surface can preferentially bind certain isomers, aiding in their detection.[3]
Commonly used modifiers include graphene, carbon nanotubes (CNTs), metal nanoparticles (e.g., Au, Pd), and conductive polymers.[3][5][6]
Q3: Besides the isomers interfering with each other, what other substances can interfere with detection in real-world samples?
A: Real-world samples, such as environmental water or biological fluids, often contain a complex matrix of compounds that can interfere with the analysis. These include:
-
Other Phenolic Compounds: Molecules with similar structures can produce signals in the same potential window.
-
Ascorbic Acid (AA) and Uric Acid (UA): These are common electroactive species in biological samples that can have overlapping oxidation potentials.[7]
-
Metal Ions: Certain metal ions, like Cu²⁺, can interfere with the stripping analysis of target analytes by forming intermetallic compounds or altering the electrode surface.[8][9]
Careful selection of electrode modifiers and experimental conditions, such as pH, can help mitigate these interferences.[10]
Q4: How does optimizing the pH of the supporting electrolyte help in resolving the isomers?
A: The electrochemical oxidation of dihydroxybenzenes is a pH-dependent process, as it involves the transfer of both electrons and protons.[2] The oxidation potential (Epa) of each isomer shifts with changing pH, typically to more negative potentials as pH increases. Critically, the magnitude of this shift can be slightly different for each isomer.[5] By systematically varying the pH of the supporting electrolyte (e.g., phosphate buffer solution), it is possible to find an optimal pH where the peak-to-peak potential separation (ΔEp) between HQ and CC is maximized, allowing for their clear resolution.[2][5]
Part 2: Troubleshooting Guide - Resolving Specific Experimental Issues
This guide provides structured solutions to common problems encountered in the laboratory.
Problem: My voltammogram shows a single, broad, and unresolved peak for a mixture of Hydroquinone (HQ) and Catechol (CC).
| Probable Cause | Recommended Solution | Scientific Rationale |
| Use of an Unmodified Electrode | Fabricate a chemically modified electrode (CME). A highly effective approach is to use a nanocomposite modifier, such as reduced graphene oxide (rGO), carbon nanotubes (CNTs), and gold nanoparticles (AuNPs).[5] | Bare electrodes (e.g., GCE, PGE) lack the necessary electrocatalytic properties and surface area to differentiate the subtle differences in the oxidation kinetics of HQ and CC.[11] A nanocomposite like ErGO-cMWCNT-AuNPs offers a synergistic effect: the 3D network of graphene and CNTs provides a vast conductive surface, while the AuNPs act as highly active catalytic sites that lower the oxidation overpotential and improve peak separation.[5] |
| Sub-optimal pH of Supporting Electrolyte | Perform a pH optimization study. Prepare a series of buffer solutions (e.g., 0.1 M PBS) with pH values ranging from 5.5 to 8.0.[5] Run a differential pulse voltammogram (DPV) or cyclic voltammogram (CV) of the isomer mixture in each buffer and plot the peak potential (Ep) vs. pH. | The redox mechanism for dihydroxybenzenes involves an equal number of protons and electrons.[5] According to the Nernst equation, the peak potential is therefore directly dependent on pH. Because the pKa values and reaction kinetics differ slightly for each isomer, their peak potentials will shift differently with pH. This allows you to identify a specific pH where the potential separation is maximal, enabling baseline resolution of the peaks. For many systems, a neutral pH of around 7.0 provides a good balance of sensitivity and selectivity.[2][5] |
| Inappropriate Voltammetric Technique | Utilize Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) instead of Cyclic Voltammetry (CV) for quantification.[6][12] | DPV and SWV are more sensitive techniques than CV because they effectively minimize the contribution of non-faradaic (charging) current, resulting in a significantly better signal-to-noise ratio. This leads to well-defined, peak-shaped responses that are easier to resolve and quantify, especially at low concentrations.[10][12] |
Problem: I am analyzing tap water samples and observing signal suppression or the appearance of unexpected peaks.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Interference from Metal Ions (e.g., Cu²⁺) | Employ a masking agent or a selective polymer coating. For copper interference, adding a complexometric agent like ammonia can be effective.[8][9] Alternatively, coating the electrode with an ion-exchange polymer like Nafion can help repel certain charged interferents.[12] | Masking agents work by forming a stable complex with the interfering metal ion, preventing it from adsorbing onto or reacting at the electrode surface.[9] Selective membranes like Nafion possess negatively charged sulfonate groups that can repel anionic interferents through electrostatic repulsion, allowing neutral target analytes to reach the electrode surface. |
| Interference from other Organic Molecules | 1. Background Subtraction: Run a voltammogram of a blank sample (tap water without the spiked analyte) and subtract this background signal from the sample voltammogram.2. Advanced Signal Processing: If peaks still overlap, mathematical methods like second-derivative analysis can be used to enhance the resolution of the underlying peaks.[9] | Background subtraction is a straightforward way to remove steady-state interference signals. For more complex overlapping signals where subtraction is insufficient, mathematical techniques can be powerful. The second derivative of a voltammetric signal transforms peaks into a central peak flanked by two satellite troughs, which can help pinpoint the exact peak potential of signals that are only visible as shoulders on a larger peak.[9][13] |
| Electrode Fouling | Implement an electrode regeneration step between measurements. This can be achieved by cycling the potential in a blank supporting electrolyte for several cycles to electrochemically clean the surface. For severe fouling, gentle mechanical polishing may be necessary. | The oxidation products of phenolic compounds can polymerize and adsorb onto the electrode surface, a process known as fouling. This passivates the electrode, blocking active sites and reducing the signal over time. A simple electrochemical cleaning step can often desorb these products and restore the electrode's activity for reproducible measurements.[4] |
Part 3: Protocols & Performance Data
Experimental Protocol: Fabrication of a GCE/ErGO-cMWCNT/AuNPs Modified Electrode
This protocol is adapted from the methodology described by Raymundo-Pereira et al. (2021).[5]
Objective: To create a high-performance electrode for the simultaneous detection of dihydroxybenzene isomers.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Graphene Oxide (GO) and Carboxylated Multi-Walled Carbon Nanotubes (cMWCNT)
-
Gold(III) chloride trihydrate (HAuCl₄)
-
Phosphate Buffer Solution (PBS, 0.01 M, pH 7.0)
-
Alumina slurry (0.05 µm)
Step-by-Step Procedure:
-
GCE Preparation: Polish the bare GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes. Rinse thoroughly with deionized water and sonicate in ethanol and water for 2 minutes each to remove any residual alumina.
-
Nanocomposite Preparation: Prepare a stable aqueous dispersion containing GO and cMWCNT.
-
Electrode Coating: Drop-cast a small aliquot (e.g., 5 µL) of the GO-cMWCNT dispersion onto the clean GCE surface and allow it to dry at room temperature.
-
Electrochemical Reduction (ErGO): Immerse the coated electrode in PBS (pH 7.0). Apply a constant potential (e.g., -1.2 V) for a set time to electrochemically reduce the graphene oxide to ErGO, forming a conductive 3D network on the electrode.
-
Gold Nanoparticle Deposition: Transfer the electrode to a solution containing HAuCl₄. Electrodeposit AuNPs onto the ErGO-cMWCNT surface by cycling the potential in a specific window (e.g., -0.4 V to 0.9 V) for several cycles.
-
Finalization: Rinse the modified electrode (now GCE/ErGO-cMWCNT/AuNPs) with deionized water. The electrode is now ready for characterization and use.
Data Summary: Performance Comparison of Various Electrodes
The table below summarizes the performance metrics for the simultaneous detection of HQ, CC, and RS using different electrode systems, highlighting the significant improvement offered by chemical modification.
| Electrode System | Technique | Linear Range (µM) | Detection Limit (LOD, µM) | Peak Separation (ΔEp HQ-CC, mV) | Reference |
| Bare HB Pencil Electrode | DPV | N/A | HQ: 12.47, CC: 16.13 | Overlapped | [10] |
| Glycine-Modified HBPE | DPV | N/A | HQ: 5.50, CC: 7.12 | Separated | [10] |
| MWCNTs/GCE | Amperometry | 20 - 140 | N/A | 105 | [1] |
| FeCo₂O₄@ZIF-67/MWCNT | DPV | HQ/CC: 2 - 450 | HQ: 0.17, CC: 0.19 | ~120 | |
| GCE/ErGO-cMWCNT/AuNPs | DPV | HQ/CC: 1.2 - 170 | HQ: 0.39, CC: 0.54 | ~107 | [5] |
Part 4: Visual Workflow Guides
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
This decision tree illustrates a logical sequence of steps to diagnose and solve issues with overlapping voltammetric peaks.
Caption: Troubleshooting decision tree for resolving overlapping peaks.
Diagram 2: Experimental Workflow for Electrode Fabrication
This diagram outlines the key steps in fabricating the GCE/ErGO-cMWCNT/AuNPs sensor.
Caption: Step-by-step fabrication of a nanocomposite modified electrode.
References
-
Raymundo-Pereira, P. A., et al. (2021). Simultaneous Detection of Dihydroxybenzene Isomers Using Electrochemically Reduced Graphene Oxide-Carboxylated Carbon Nanotubes/Gold Nanoparticles Nanocomposite. MDPI. [Link]
-
Das, A., et al. (2022). Electrochemical Detection of Dihydroxybenzene Isomers at a Pencil Graphite Based Electrode. ACS Omega. [Link]
-
Ghosh, S., et al. (2020). Geometrical Isomerism Directed Electrochemical Sensing. Analytical Chemistry. [Link]
-
Wang, Y., et al. (2015). Electrochemical behavior of dihydroxybenzene isomers at MWCNTs modified electrode and simultaneous determination in neutral condition. ResearchGate. [Link]
-
Avan, A. A., & Filik, H. (2020). Simultaneous electrochemical sensing of dihydroxybenzene isomers at multi-walled carbon nanotubes aerogel/gold nanoparticles modified graphene screen-printed electrode. ResearchGate. [Link]
-
Yarali, E., et al. (2020). Simultaneous Electrochemical Determination of Dihydroxybenzene Isomers at 1-Butyl-3-Methylimidazolium Hexafluorophosphate Modified Pencil Graphite Electrode. Journal of Materials and Environmental Science. [Link]
-
Li, Y., et al. (2023). An improved algorithm for resolving overlapping peaks in ion mobility spectrometry and its application to the separation of glycan isomers. Analyst (RSC Publishing). [Link]
-
Das, A., et al. (2022). Electrochemical Detection of Dihydroxybenzene Isomers at a Pencil Graphite Based Electrode. ACS Omega. [Link]
-
Tarekegn, M. M., et al. (2020). Individual and Simultaneous Voltammetric Determination of Ultra-Trace Environmental Contaminant Dihydroxybenzene Isomers Based. BUE Scholar. [Link]
-
Ojani, R., et al. (2017). Dealing with interference challenge in the electrochemical detection of As(III) —A complexometric masking approach. ResearchGate. [Link]
-
Ceballos-Torres, J., et al. (2020). Advances in Electrochemical Impedance Spectroscopy Detection of Endocrine Disruptors. MDPI. [Link]
-
Chetankumar, K., et al. (2021). Coomassie brilliant blue G 250 modified carbon paste electrode sensor for the voltammetric detection of dihydroxybenzene isomers. Scientific Reports. [Link]
-
Schechinger, T. (2018). Mathematical Methods for Separation of Overlapping Asymmetrical Peaks in Spectroscopy and Chromatography. Case study. SciSpace. [Link]
-
Liu, Y., et al. (2022). An electrochemical sensor based on FeCo2O4@ZIF-67/MWCNT-COOH for simultaneous detection of dihydroxybenzene isomers in different water systems. Journal of Materials Chemistry C. [Link]
-
Ghosh, S., et al. (2020). Geometrical Isomerism Directed Electrochemical Sensing. PubMed. [Link]
-
Zhang, Y., et al. (2021). New insights into the effect of pH on the mechanism of ofloxacin electrochemical detection in aqueous solution. Physical Chemistry Chemical Physics. [Link]
-
Sivasubramanian, R., & Kumar, S. M. S. (2014). Selective and sensitive determination of dihydroxybenzene isomers in water samples using functionalized copper nanoparticles modified graphite electrode. ResearchGate. [Link]
-
Rocha, D. P., et al. (2021). Theoretical study of the chemical interactions between carbon fiber ultramicroelectrodes and the dihydroxybenzene isomers for electrochemical sensor understanding. ResearchGate. [Link]
-
Wang, Z., et al. (2024). GCMSFormer: A Fully Automatic Method for the Resolution of Overlapping Peaks in Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
Jain, R., & Batra, B. (2021). Simultaneous electrochemical sensing of dihydroxy benzene isomers at cost-effective allura red polymeric film modified glassy carbon electrode. Journal of the Iranian Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Coomassie brilliant blue G 250 modified carbon paste electrode sensor for the voltammetric detection of dihydroxybenzene isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Detection of Dihydroxybenzene Isomers at a Pencil Graphite Based Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.unisa.ac.za [ir.unisa.ac.za]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
A Comparative Pharmacological Guide: Potassium 2,5-dihydroxybenzenesulfonate vs. Calcium Dobesilate
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of vasoprotective agents, a nuanced understanding of related chemical entities is paramount for innovation in therapeutic development. This guide provides an in-depth pharmacological comparison between potassium 2,5-dihydroxybenzenesulfonate and its well-established derivative, calcium dobesilate. While structurally related, their roles in pharmacology and clinical application are distinctly different. This analysis will elucidate these differences, supported by experimental evidence and methodologies, to inform research and development in vascular medicine.
Introduction: Delineating a Precursor from an Active Pharmaceutical Ingredient
A frequent point of confusion in vascular pharmacology is the relationship between potassium 2,5-dihydroxybenzenesulfonate and calcium dobesilate. It is crucial to establish from the outset that calcium dobesilate is the pharmacologically active and clinically utilized compound.[1][2][3] Potassium 2,5-dihydroxybenzenesulfonate, also known as potassium dobesilate, is primarily recognized as a key intermediate in the synthesis of calcium dobesilate.[4][5] While they share the same core chemical moiety, their pharmacological profiles are not interchangeable. This guide will, therefore, focus on the extensive pharmacological data available for calcium dobesilate, while contextualizing the role of potassium 2,5-dihydroxybenzenesulfonate as its precursor.
Chemical Structures:
-
Potassium 2,5-dihydroxybenzenesulfonate: A potassium salt of 2,5-dihydroxybenzenesulfonic acid.[6][7]
-
Calcium Dobesilate: The calcium salt of 2,5-dihydroxybenzenesulfonic acid.[8][9]
Pharmacological Profile of Calcium Dobesilate: A Multi-faceted Vasoprotective Agent
Calcium dobesilate is a synthetic molecule with a well-documented history of use in treating conditions characterized by capillary fragility and altered permeability, such as diabetic retinopathy and chronic venous insufficiency.[1][2][8][10] Its therapeutic efficacy stems from a multi-pronged mechanism of action that addresses various pathophysiological aspects of vascular disease.
Mechanism of Action
The vasoprotective effects of calcium dobesilate are attributed to its influence on several key biological pathways:
-
Endothelial Protection and Reduced Capillary Permeability: The primary mechanism of calcium dobesilate is its ability to stabilize the capillary endothelium and reduce permeability.[2][3][11] It is believed to interact with the basement membrane of capillaries, reinforcing its structure.[12] This action mitigates the leakage of fluids and blood components into surrounding tissues, a hallmark of conditions like diabetic retinopathy and chronic venous insufficiency.
-
Anti-inflammatory Effects: Calcium dobesilate exhibits anti-inflammatory properties by modulating the production and release of pro-inflammatory mediators.[2][13] Studies have shown its ability to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in patients with diabetic retinopathy.[14]
-
Antioxidant Activity: The compound possesses antioxidant properties, helping to counteract the damaging effects of oxidative stress on vascular tissues.[10][13] This is particularly relevant in diabetic complications where increased oxidative stress contributes to endothelial dysfunction.
-
Improved Blood Rheology: Calcium dobesilate has been shown to improve blood flow by reducing blood viscosity and inhibiting platelet aggregation.[1][10][13][15] This rheological improvement is beneficial in preventing microthrombus formation and enhancing tissue perfusion.
-
Modulation of Growth Factors: Research suggests that calcium dobesilate can modulate the activity of vascular endothelial growth factor (VEGF), a key player in angiogenesis and vascular permeability.[4][13] By regulating VEGF, it may help control abnormal blood vessel growth in conditions like proliferative diabetic retinopathy.
The multifaceted mechanism of action of calcium dobesilate is illustrated in the following signaling pathway diagram:
Caption: In Vitro Endothelial Permeability Assay Workflow.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the porous membrane of a Transwell insert and cultured until a confluent monolayer is formed.
-
Pre-treatment: The endothelial cell monolayer is pre-treated with varying concentrations of the test compound (e.g., calcium dobesilate) for a specified duration.
-
Induction of Hyperpermeability: A permeability-inducing agent, such as Vascular Endothelial Growth Factor (VEGF) or histamine, is added to the upper chamber.
-
Tracer Application: A fluorescently labeled high-molecular-weight tracer (e.g., FITC-dextran) is added to the upper chamber.
-
Measurement: After a defined incubation period, samples are collected from the lower chamber.
-
Analysis: The fluorescence in the samples from the lower chamber is quantified using a fluorometer. A reduction in fluorescence in the treated groups compared to the control (induced but untreated) indicates a protective effect on endothelial barrier function.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a widely used in vivo model to assess both pro- and anti-angiogenic effects of compounds. [16] Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.
-
Windowing: A small window is created in the eggshell to expose the CAM.
-
Compound Application: A sterile filter paper disc or a biocompatible carrier containing the test compound is placed on the CAM.
-
Incubation: The eggs are further incubated for 48-72 hours.
-
Observation and Quantification: The CAM is observed under a stereomicroscope, and the formation of new blood vessels around the application site is quantified. An anti-angiogenic effect would be demonstrated by a reduction in vessel growth compared to a control.
Conclusion
References
- Guex, J. J., & Leal, F. C. (Year). Calcium dobesilate: pharmacology and future approaches. Journal Name, Volume(Issue), Pages.
-
Calcium Dobesilate- A Comprehensive Guide to Vascular Health. (2024, July 26). WBCIL. [Link]
-
Calcium dobesilate. In Wikipedia. [Link]
-
What is the mechanism of Calcium Dobesilate?. (2024, July 17). Patsnap Synapse. [Link]
-
What is Calcium Dobesilate used for?. (2024, June 14). Patsnap Synapse. [Link]
-
Unlocking the Potential of Calcium Dobesilate (500mg): A Comprehensive Guide. (2024, March 4). Generic World. [Link]
-
Calcium dobesilate – Knowledge and References. Taylor & Francis. [Link]
-
Zhang, X., et al. (2015). Calcium dobesilate for diabetic retinopathy: a systematic review and meta-analysis. Drug Design, Development and Therapy, 9, 437-445. [Link]
-
Calcium dobesilate: Uses & Dosage. MIMS Philippines. [Link]
-
(PDF) Calcium dobesilate: pharmacology and future approaches. (2019, April 8). ResearchGate. [Link]
-
Singh, A., et al. (2024). Clinical evaluation of calcium dobesilate in diabetic retinopathy patients. Indian Journal of Clinical and Experimental Ophthalmology, 10(2), 245-249. [Link]
-
Ribeiro, M. L., et al. (2006). Effect of calcium dobesilate on progression of early diabetic retinopathy: a randomised double-blind study. Graefe's Archive for Clinical and Experimental Ophthalmology, 244(12), 1591-1600. [Link]
-
The Use of Calcium Dobesilate in the Treatment of the Early Stage of Non-Proliferative Diabetic Retinopathy. (2022, April 8). Open Access Journals. [Link]
-
Kim, J. T., Lee, K. H., & Lee, M. W. (2025). Effect of calcium dobesilate on macular microvasculature in patients with diabetic retinopathy. PLOS ONE, 20(6), e0304567. [Link]
-
Doganci, S., et al. (2015). Comparison of angiogenic and proliferative effects of three commonly used agents for pulmonary artery hypertension (sildenafil, iloprost, bosentan): is angiogenesis always beneficial?. European Review for Medical and Pharmacological Sciences, 19(10), 1886-1892. [Link]
-
Potassium dobesilate. PubChem. [Link]
- Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts. (2017).
-
Calcium Dobesilate. DrugBank. [Link]
Sources
- 1. Calcium dobesilate: pharmacology and future approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Calcium Dobesilate used for? [synapse.patsnap.com]
- 3. STERIS PHARMA [sterisonline.com]
- 4. Buy Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1 [smolecule.com]
- 5. US9801838B2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts - Google Patents [patents.google.com]
- 6. CAS 21799-87-1: Potassium 2,5-dihydroxybenzenesulfonate [cymitquimica.com]
- 7. Potassium dobesilate | C6H5KO5S | CID 23672329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Calcium dobesilate - Wikipedia [en.wikipedia.org]
- 9. Calcium Dobesilate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mims.com [mims.com]
- 12. wbcil.com [wbcil.com]
- 13. What is the mechanism of Calcium Dobesilate? [synapse.patsnap.com]
- 14. Clinical evaluation of calcium dobesilate in diabetic retinopathy patients - Indian J Clin Exp Ophthalmol [ijceo.org]
- 15. researchgate.net [researchgate.net]
- 16. europeanreview.org [europeanreview.org]
Comprehensive Bioequivalence and Pharmacokinetic Guide: Potassium vs. Sodium 2,5-Dihydroxybenzenesulfonate
As drug development shifts toward optimizing the bioavailability and targeted delivery of established vasoactive compounds, the evaluation of alternative salt forms has become a critical focal point. While calcium 2,5-dihydroxybenzenesulfonate (calcium dobesilate) is the globally recognized clinical standard for treating diabetic retinopathy and chronic venous insufficiency[1], monovalent variants—specifically the potassium and sodium salts—offer distinct physicochemical advantages[2].
This guide provides an objective, in-depth technical framework for conducting bioequivalence (BE) and pharmacokinetic (PK) studies comparing potassium and sodium 2,5-dihydroxybenzenesulfonate. Designed for researchers and formulation scientists, this document details the mechanistic rationale, clinical study architecture, and self-validating analytical methodologies required to prove bioequivalence.
Physicochemical Rationale: Divalent vs. Monovalent Salts
The selection of a specific counterion fundamentally alters a drug's hydration energy, crystal lattice strength, and thermodynamic activity. Calcium dobesilate is a divalent salt that forms a highly stable, tightly bound lattice. By substituting calcium with monovalent potassium or sodium, the physicochemical behavior of the active 2,5-dihydroxybenzenesulfonate moiety changes significantly[3].
-
Thermodynamic Activity & Permeability: The potassium salt exhibits lower aqueous solubility compared to the highly soluble sodium and calcium salts. Paradoxically, when formulated in aqueous or emulsion-based vehicles at identical concentrations, the potassium salt operates at a higher thermodynamic potential. This elevated potential creates a steeper concentration gradient, driving enhanced tissue and transdermal permeation[3].
-
Dissolution Kinetics: For oral formulations, the rapid dissolution of the sodium salt compared to the potassium salt can lead to variations in the rate of absorption ( Tmax ) and peak plasma concentration ( Cmax ). Establishing bioequivalence requires proving that these in vitro dissolution differences do not translate into statistically significant in vivo systemic exposure disparities.
Pharmacodynamic Mechanism of Action
Regardless of the monovalent counterion, the active 2,5-dihydroxybenzenesulfonate moiety exerts its angioprotective effects by scavenging reactive oxygen species (ROS), stabilizing the endothelial glycocalyx, and normalizing capillary permeability[4].
Fig 1. Pharmacodynamic pathway of monovalent dobesilate salts in endothelial stabilization.
Clinical Bioequivalence Study Design
To objectively compare the systemic exposure of potassium vs. sodium 2,5-dihydroxybenzenesulfonate, a rigorously controlled clinical framework is required.
Rationale for Experimental Choices
-
Study Architecture: A randomized, open-label, single-dose, two-period, two-sequence crossover design[5]. Because dobesilate exhibits moderate intra-subject variability, a crossover design ensures each subject acts as their own control. This isolates the formulation effect (potassium vs. sodium) from inter-subject physiological differences, such as variations in gastric emptying or transporter expression.
-
Fasting vs. Fed States: Bioequivalence must be evaluated under both fasting and fed conditions. Food intake can alter splanchnic blood flow and gastric pH, potentially exaggerating the dissolution differences between the potassium and sodium salts[6].
-
Washout Period: A 7-day washout period is implemented. The elimination half-life ( t1/2 ) of dobesilate is approximately 1.5 to 2 hours[4]. Seven days represents over 80 half-lives, mathematically guaranteeing complete systemic clearance and eliminating the risk of carryover effects between periods.
Fig 2. Two-period, two-sequence crossover clinical bioequivalence study design.
Self-Validating Analytical Methodology (LC-MS/MS)
Accurate quantification of 2,5-dihydroxybenzenesulfonate in human plasma requires a highly specific and sensitive methodology. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) designed as a self-validating system.
Step-by-Step Protocol & Causality
-
Sample Preparation (Protein Precipitation):
-
Step: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (Dobesilate- d3 ). Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Causality: 2,5-dihydroxybenzenesulfonate is highly polar. Traditional reversed-phase Solid Phase Extraction (SPE) struggles to retain the analyte without complex ion-pairing reagents. Cold protein precipitation (PPT) ensures >90% recovery while precipitating out interfering plasma proteins.
-
-
Chromatographic Separation (HILIC):
-
Step: Inject 5 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 × 100 mm, 1.7 µm). Mobile phase A: 10 mM Ammonium Acetate in water. Mobile phase B: Acetonitrile.
-
Causality: Standard C18 columns cause the highly polar sulfonate group to elute in the void volume, leading to severe ion suppression from plasma phospholipids. HILIC provides excellent retention and peak shape for polar, acidic compounds.
-
-
Mass Spectrometry (Negative ESI):
-
Step: Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-). Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 189.0 → 80.0 for 2,5-dihydroxybenzenesulfonate[6].
-
Causality: The sulfonic acid moiety ( −SO3H ) has a pKa < 2, meaning it remains deprotonated ( −SO3− ) across almost all physiological and analytical pH ranges. Negative ion mode capitalizes on this inherent charge, yielding maximum sensitivity.
-
-
System Validation:
-
Step: Incorporate Quality Control (QC) samples at low, medium, and high concentrations in every batch. The IS (Dobesilate- d3 ) must track identically with the analyte.
-
Causality: The stable isotope-labeled IS corrects for any matrix effects or ionization suppression, ensuring the assay is self-validating and meets FDA/EMA bioanalytical criteria (accuracy within ±15%).
-
Comparative Data Summaries
To establish bioequivalence, quantitative data must be evaluated across both in vitro permeability and in vivo pharmacokinetics.
Table 1: Physicochemical & In Vitro Permeability Comparison
Data extrapolated from transdermal penetration models[3] and physicochemical profiling.
| Parameter | Potassium 2,5-dihydroxybenzenesulfonate | Sodium 2,5-dihydroxybenzenesulfonate | Calcium Dobesilate (Reference) |
| Valency | Monovalent ( K+ ) | Monovalent ( Na+ ) | Divalent ( Ca2+ ) |
| Aqueous Solubility | Moderate | High | High |
| Thermodynamic Activity | High (in aqueous vehicles) | Moderate | Low |
| Tissue Permeation (12h) | ~0.5% to 5.0% of applied dose | ~0.3% to 3.5% of applied dose | < 0.2% of applied dose |
Table 2: Simulated Clinical Pharmacokinetic Parameters (Oral 500 mg Dose)
Parameters benchmarked against established calcium dobesilate baseline profiles[5][6].
| PK Parameter | Potassium Salt (Test) | Sodium Salt (Reference) | Intra-Subject CV (%) |
| Cmax (µg/mL) | 7.85 ± 1.42 | 8.10 ± 1.55 | 18.5% |
| Tmax (h) | 5.5 ± 1.0 | 4.8 ± 0.8 | N/A |
| AUC0−t (µg·h/mL) | 62.4 ± 11.2 | 64.1 ± 12.0 | 15.2% |
| AUC0−∞ (µg·h/mL) | 65.1 ± 11.8 | 66.8 ± 12.5 | 14.8% |
| t1/2 (h) | 1.8 ± 0.3 | 1.7 ± 0.4 | N/A |
Statistical Analysis & Bioequivalence Criteria
The ultimate determination of bioequivalence relies on rigorous statistical modeling of the PK parameters ( Cmax , AUC0−t , and AUC0−∞ ).
-
Log-Transformation: All primary PK parameters are natural log-transformed prior to analysis to normalize the distribution of the data.
-
ANOVA Modeling: An Analysis of Variance (ANOVA) is performed extracting factors for sequence, subject(sequence), period, and formulation.
-
The 80-125% Rule: Bioequivalence is successfully established if the 90% Confidence Intervals (CI) for the Geometric Mean Ratios (GMR) of the Test (Potassium) to Reference (Sodium) formulations fall strictly within the regulatory boundaries of 80.00% to 125.00% [5].
Given the high solubility and permeability profiles of both monovalent salts, minor differences in Tmax due to dissolution rates rarely push the AUC or Cmax outside of these regulatory limits, provided the excipient profiles of the formulations are comparable.
References
-
Wang, Y., et al. (2024). Pharmacokinetics, Bioequivalence, and Safety Evaluation of Two Oral Formulations of Calcium Dobesilate Capsules in Healthy Chinese Volunteers Under Fasting and Fed Conditions. Clinical Pharmacology in Drug Development, 13(4), 360-366. Available at:[Link]
-
Kuneš, J., et al. (2012). Early syntheses of 2,5-dihydroxybenzenesulfonic acid and some its metallic salts. Semantic Scholar. Available at:[Link]
- Sarpotdar, P., et al. (2009).Skin Penetration Enhancing System. World Intellectual Property Organization / US Patent Application. Publication No. US20090209632A1 / WO2009102830A1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics, Bioequivalence, and Safety Evaluation of Two Oral Formulations of Calcium Dobesilate Capsules in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
validation of analytical methods for potassium 2,5-dihydroxybenzenesulfonate according to ICH guidelines
Executive Summary
Potassium 2,5-dihydroxybenzenesulfonate (commonly known as Potassium Dobesilate) is a highly active biochemical compound recognized for its vasoprotective properties, anti-tumorigenic effects, and fibroblast growth factor (FGF) inhibition 1. Ensuring the purity and stability of this compound is critical during drug development, particularly because it is susceptible to hydrolysis, yielding hydroquinone—a known carcinogenic degradation product 2.
This guide objectively compares current analytical methodologies for quantifying this compound and provides a self-validating, step-by-step protocol for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The workflow is strictly aligned with the newly implemented ICH Q2(R2) guidelines, which mandate a lifecycle and Quality-by-Design (QbD) approach to analytical validation 3.
Comparative Analysis of Analytical Methods
Various analytical techniques have been developed to quantify 2,5-dihydroxybenzenesulfonate salts. Below is an objective comparison of their performance metrics based on peer-reviewed experimental data.
Table 1: Performance Comparison of Analytical Methods for 2,5-Dihydroxybenzenesulfonate
| Analytical Method | Linearity Range | Recovery (%) | Key Advantage | Primary Limitation |
| RP-HPLC (UV Detection) | 50–450 µg/mL | 99.1 – 100.7% | Stability-indicating; excellent baseline separation from hydroquinone 4. | Requires significant solvent consumption and longer runtimes. |
| Spectrofluorimetry | 0.05–0.8 µg/mL | 100.7 ± 3.7% | Highly sensitive; eco-friendly (green chemistry approach) 2. | Susceptible to matrix quenching in complex topical formulations. |
| UV-Vis Spectrophotometry | 0.5–4.0 µg/mL | 98.5 – 101.2% | Rapid, cost-effective, and utilizes simple instrumentation 5. | Lacks specificity; cannot easily distinguish the API from degradation products. |
Scientific Insight: While Spectrofluorimetry offers superior sensitivity for pharmacokinetic tracking, RP-HPLC remains the gold standard for regulatory CMC (Chemistry, Manufacturing, and Controls) submissions. The ability to baseline-resolve the active pharmaceutical ingredient from its primary degradant is an absolute requirement under ICH Q2(R2) for proving method specificity.
ICH Q2(R2) Validation Framework
The revised ICH Q2(R2) guideline marks a shift toward a lifecycle approach, closely integrating with ICH Q14 (Analytical Procedure Development). Robustness must now be evaluated during the development phase to establish a reliable System Suitability Test (SST) before formal validation begins 3.
Fig 1: Analytical Method Validation Lifecycle per ICH Q2(R2) and Q14 guidelines.
Step-by-Step Methodology: Stability-Indicating RP-HPLC
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in causality checks to ensure data reliability and immediate failure recognition if the system falls out of control.
Materials & Reagents
-
Potassium 2,5-dihydroxybenzenesulfonate reference standard (>99% purity).
-
HPLC-grade Acetonitrile and Water.
-
Potassium dihydrogen phosphate ( KH2PO4 ) and Orthophosphoric acid.
Step 1: Mobile Phase Preparation & Causality
-
Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC-grade water.
-
Adjust the pH to 2.5 ± 0.05 using orthophosphoric acid.
-
Causality: Potassium 2,5-dihydroxybenzenesulfonate contains a highly acidic sulfonic acid group and phenolic hydroxyls. By driving the mobile phase pH down to 2.5, the phenolic hydroxyls are fully protonated (unionized) while the sulfonate remains ionized. This prevents secondary interactions and peak tailing, ensuring reproducible retention on the non-polar stationary phase 4.
-
-
Mix the buffer with Acetonitrile in a 95:5 (v/v) ratio. Filter through a 0.45 µm membrane and degas.
Step 2: Chromatographic Conditions
-
Column: C18 (e.g., Waters Symmetry, 150 mm × 4.6 mm, 5 µm). Why? The dense end-capping of a high-quality C18 column prevents the ionized sulfonate group from interacting with residual silanols.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 300 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism
Before analyzing any validation samples, inject the standard solution (100 µg/mL) six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Theoretical Plates (N) > 2000, Tailing Factor (T) ≤ 1.5.
-
Logic: If these criteria fail, the system is not in a state of control (e.g., column degradation or mobile phase preparation error), and the run must be aborted automatically by the chromatography data system (CDS).
Step 4: Execution of ICH Q2(R2) Validation Parameters
-
Specificity (Forced Degradation): Expose the standard solution to 1M HCl, 1M NaOH, 3% H2O2 , and thermal stress (60°C) for 24 hours. Analyze the stressed samples.
-
Causality: This proves the method is "stability-indicating." The peak for potassium 2,5-dihydroxybenzenesulfonate must remain baseline-resolved (Resolution > 2.0) from its primary degradant, hydroquinone, ensuring no false-positive quantifications occur during shelf-life testing 2.
-
-
Linearity and Range: Prepare a minimum of five concentration levels spanning 50% to 150% of the target concentration (e.g., 50, 100, 150, 200, 250 µg/mL). Perform linear regression. Acceptance criterion: Correlation coefficient ( R2 ) ≥ 0.999.
-
Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery. Acceptance criterion: 98.0% – 102.0%4.
-
Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations at the 100% test concentration on Day 1 (Repeatability) and repeat on Day 2 with a different analyst and different HPLC system (Intermediate Precision). Acceptance criterion: %RSD ≤ 2.0%.
References
-
PubChem - Potassium dobesilate | C6H5KO5S | CID 23672329. National Institutes of Health (NIH).[Link]
-
Scholars Research Library - Development and validation of stability indicating RP-LC method for estimation of calcium dobesilate in pharmaceutical formulations. Nekkala et al.[Link]
-
National Center for Biotechnology Information (PMC) - Simultaneous estimation of troxerutin and calcium dobesilate in presence of the carcinogenic hydroquinone using green spectrofluorimetric method. El-Shaheny et al.[Link]
-
World Journal of Pharmaceutical Research - Analytical method development and validation for estimation of drugs... Venkateshwarlu et al.[Link]
-
International Council for Harmonisation (ICH) - Validation of Analytical Procedure Q2(R2).[Link]
Sources
- 1. Potassium dobesilate | C6H5KO5S | CID 23672329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous estimation of troxerutin and calcium dobesilate in presence of the carcinogenic hydroquinone using green spectrofluorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. wisdomlib.org [wisdomlib.org]
evaluating potassium 2,5-dihydroxybenzenesulfonate against standard FGF inhibitors
Evaluating Potassium 2,5-Dihydroxybenzenesulfonate Against Standard FGF Inhibitors: A Comprehensive Technical Guide
Executive Summary & Mechanistic Overview
Fibroblast Growth Factor (FGF) signaling is a critical driver of mitogenesis, angiogenesis, and inflammation. Aberrant activation of the FGF/FGFR (Fibroblast Growth Factor Receptor) axis is heavily implicated in pathologies ranging from dry age-related macular degeneration (AMD) to basal cell carcinoma (BCC) and squamous cell lung cancer [1].
Historically, the pharmacological blockade of this pathway has relied on Tyrosine Kinase Inhibitors (TKIs) such as PD173074 and SU5402. While highly potent in vitro, these standard TKIs competitively bind the intracellular ATP pocket of the receptor, frequently leading to off-target kinase toxicity and acquired resistance via gatekeeper mutations.
Potassium 2,5-dihydroxybenzenesulfonate (Dobesilate) represents a paradigm shift in FGF inhibition. Rather than targeting the intracellular kinase domain, Dobesilate acts extracellularly. It competitively displaces heparin and heparan sulfate proteoglycans (HSPGs) from the FGF/FGFR complex. By modifying the three-dimensional structure of the growth factor at its receptor-recognizing site, Dobesilate prevents receptor dimerization and the subsequent activation of downstream cascades (e.g., STAT3, ERK1/2) [1][3]. This extracellular mechanism bypasses intracellular resistance pathways and affords an exceptionally high in vivo safety profile.
Figure 1: Mechanistic divergence between Potassium Dobesilate and standard TKIs.
Comparative Pharmacological Profile
When evaluating FGF inhibitors for translational research, raw in vitro potency (IC50) must be contextualized against in vivo bioavailability and toxicity. While standard TKIs like PD173074 exhibit nanomolar affinity [4], their clinical utility is often bottlenecked by systemic toxicity. Conversely, Potassium 2,5-dihydroxybenzenesulfonate operates in the micromolar range but possesses a highly favorable therapeutic index, allowing for sustained topical, intravitreal, or systemic administration without severe adverse events [2][5].
Table 1: Quantitative Comparison of FGF Inhibitors
| Parameter | Potassium Dobesilate (2,5-DHBS) | PD173074 | SU5402 |
| Target Domain | Extracellular (FGF/Heparin complex) | Intracellular (Kinase ATP-pocket) | Intracellular (Kinase ATP-pocket) |
| Primary Mechanism | Displaces heparin, prevents dimerization | ATP-competitive FGFR1/3 inhibition | ATP-competitive FGFR1 inhibition |
| In Vitro IC50 | ~50-100 µM | ~25 nM[4] | ~10-20 µM |
| In Vivo Toxicity | Extremely low (safe for long-term use) | High (off-target kinase effects) | Moderate to High |
| Clinical Status | Clinical (Dry AMD, BCC, Rosacea) [2][3] | Preclinical / Research Standard | Preclinical / Research Standard |
Experimental Methodologies: Self-Validating Protocols
To objectively compare these compounds, researchers must utilize assays that isolate the FGF-dependent variables. The following protocols are designed with internal controls to ensure causality and data integrity.
Protocol 1: In Vitro FGF-Driven Mitogenesis Assay
This assay evaluates the ability of the inhibitor to block FGF-induced proliferation in Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Seeding & Synchronization: Seed HUVECs in a 96-well plate at 5×103 cells/well in complete endothelial growth medium. After 24 hours, wash the cells and replace with serum-free medium for an additional 24 hours.
-
Causality Check: Serum starvation is critical. It arrests the cells in the G0 phase of the cell cycle, ensuring that any subsequent proliferation is strictly a response to the exogenously added FGF, thereby eliminating background noise from undefined serum mitogens.
-
-
Compound Pre-incubation: Treat the synchronized cells with either Potassium Dobesilate (10–100 µM) or PD173074 (25–100 nM) for 1 hour prior to growth factor stimulation.
-
FGF Stimulation: Add recombinant human FGF-1 (10 ng/mL) supplemented with heparin (10 U/mL) to the wells.
-
Causality Check: The addition of exogenous heparin is mandatory for this comparative assay. Because Dobesilate specifically disrupts the FGF-heparin interaction, omitting heparin will artificially skew the IC50 data and fail to accurately represent the in vivo extracellular matrix environment.
-
-
Quantification: After 48 hours of incubation, quantify mitogenesis using a BrdU incorporation assay. Measure absorbance at 450 nm using a microplate reader.
Protocol 2: In Vivo Chorioallantoic Membrane (CAM) Angiogenesis Assay
To validate the in vitro findings, the CAM assay provides a robust, self-contained vascular network to observe anti-angiogenic efficacy.
-
Egg Incubation: Incubate fertilized White Leghorn chicken eggs at 37°C and 80% relative humidity for 8 days.
-
Windowing & Sponge Implantation: On day 8, carefully create a 1 cm² window in the eggshell. Implant a 1 mm³ sterilized gelatin sponge onto the CAM. Load the sponge with 50 ng of FGF-2 combined with the test inhibitor (e.g., 100 µM Dobesilate or 20 µM SU5402).
-
Causality Check: The gelatin sponge acts as a sustained-release scaffold. This creates a localized, unidirectional chemotactic gradient, forcing endothelial cells to migrate toward the sponge. Without the scaffold, the compounds would diffuse too rapidly to measure localized neovascularization.
-
-
In Vivo Incubation: Seal the window with sterile tape and return the eggs to the incubator for 72 hours.
-
Excision & Image Analysis: On day 11, fix the CAM in vivo with 4% paraformaldehyde. Excise the membrane around the sponge. Perform immunohistochemistry for the pan-endothelial marker CD34+ and quantify vessel density using automated fractal analysis software (e.g., ImageJ).
Figure 2: Step-by-step workflow for the in vivo CAM angiogenesis assay.
Conclusion
While standard TKIs like PD173074 and SU5402 remain valuable tools for probing intracellular kinase mechanics, Potassium 2,5-dihydroxybenzenesulfonate offers a highly translatable alternative for in vivo and clinical applications. By targeting the extracellular assembly of the FGF signaling complex, it circumvents the toxicity and resistance paradigms that have historically plagued FGF inhibitor development.
References
-
Dramatic response to inhaled dobesilate in a patient with lung squamous cell cancer. National Institutes of Health (PMC). 1
-
Treatment of dry age-related macular degeneration with dobesilate. BMJ Case Reports. 2
-
Fibroblast Growth Factor Receptor Signaling in Skin Cancers. National Institutes of Health (PMC). 3
-
Apoptosis - PD173074 Clinical Data. MedChemExpress. 4
-
Diacetyloxyl derivatization of the fibroblast growth factor inhibitor dobesilate enhances its anti-inflammatory, anti-angiogenic and anti-tumoral activities. National Institutes of Health (PMC). 5
Sources
- 1. Dramatic response to inhaled dobesilate in a patient with lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. casereports.bmj.com [casereports.bmj.com]
- 3. Fibroblast Growth Factor Receptor Signaling in Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Diacetyloxyl derivatization of the fibroblast growth factor inhibitor dobesilate enhances its anti-inflammatory, anti-angiogenic and anti-tumoral activities - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Purity Testing for Potassium 2,5-Dihydroxybenzenesulfonate: A Comparative Guide to Reference Standards and Analytical Methodologies
Potassium 2,5-dihydroxybenzenesulfonate (CAS 21799-87-1), commonly referred to as potassium dobesilate or hydroquinonesulfonic acid potassium salt, is a critical active pharmaceutical ingredient (API) intermediate and biochemical reagent. It is heavily utilized in vascular biology research for its ability to inhibit fibroblast growth factor (FGF) and modulate vascular endothelial growth factor (VEGF) signaling pathways, which are critical in the progression of diabetic nephropathy and retinopathy[1].
However, ensuring the safety and efficacy of this compound requires rigorous purity testing. This guide provides an objective comparison of reference standards and details the self-validating experimental methodologies required to accurately profile its purity.
Causality in Analytical Choices: The Degradation Mechanism
To understand why specific purity testing protocols are chosen, one must first understand the molecule's structural vulnerabilities. Potassium 2,5-dihydroxybenzenesulfonate consists of a benzene ring substituted with two hydroxyl groups and a sulfonate group. While the sulfonate group imparts excellent aqueous solubility, it acts as a weak point under hydrolytic and oxidative stress[1].
When exposed to extreme pH, heat, or light, the sulfonate moiety undergoes cleavage. This degradation pathway directly yields hydroquinone (HQ) , a highly toxic and carcinogenic impurity[2]. Therefore, any robust analytical methodology must function as a self-validating system capable of baseline-resolving the intact potassium 2,5-dihydroxybenzenesulfonate from trace amounts of hydroquinone.
Degradation pathway of potassium 2,5-dihydroxybenzenesulfonate into hydroquinone and detection.
Comparative Analysis of Reference Standard Grades
Selecting the correct reference standard dictates the accuracy of your purity testing. Researchers must balance regulatory compliance, purity thresholds, and cost-efficiency based on their specific application phase.
Below is a quantitative comparison of the primary grades of potassium 2,5-dihydroxybenzenesulfonate reference standards available on the market:
| Standard Grade | Typical Purity | HQ Impurity Limit | Best Application | Cost-Efficiency | Example Providers |
| Pharmacopeial (USP/EP) | ≥ 99.5% | < 0.005% | Late-stage clinical trials, GMP release testing | Low | USP, EDQM |
| High-Purity Analytical | 98.0% - 99.0% | < 0.05% | Method development, biological assays, HPLC profiling | Medium | 3[3] |
| Standard Reagent | 95.0% - 98.0% | Variable | Polymer synthesis (PEMs), material science | High | 1[1], 4[4] |
Expert Insight: If your objective is to evaluate the synthesis of sulfonated polyarylene ether nitrile copolymers for proton exchange membranes (PEMs), a standard reagent grade is sufficient[1][4]. However, for in vitro life science research where trace hydroquinone could trigger off-target cytotoxicity and skew cellular assay results, investing in High-Purity Analytical standards (≥ 98.0% purity) is a strict methodological requirement[3].
Experimental Methodologies for Purity Testing
To guarantee scientific integrity, analytical protocols must be self-validating. This means incorporating System Suitability Testing (SST) parameters that mathematically prove the system is capable of detecting degradation before any experimental samples are run.
Protocol A: Stability-Indicating RP-HPLC Method
This method is the gold standard for simultaneous estimation of the intact API and its hydroquinone degradant[5].
-
Mechanistic Rationale: Potassium 2,5-dihydroxybenzenesulfonate is highly polar. Using a highly acidic mobile phase (pH 2.5) suppresses the ionization of its hydroxyl groups, increasing its affinity for the non-polar C18 stationary phase. This prevents the compound from eluting in the void volume and ensures baseline resolution from degradation products.
Step-by-Step Methodology:
-
Column Preparation: Install a Waters Symmetry C18 column (4.6 x 150 mm, 5 µm particle size) into the HPLC system[5].
-
Mobile Phase Formulation: Prepare an isocratic mixture of Phosphate buffer (adjusted to pH 2.5 using orthophosphoric acid) and Acetonitrile in a 95:5 (v/v) ratio[5]. Filter through a 0.45 µm PTFE membrane and degas via sonication.
-
Chromatographic Conditions:
-
Standard Preparation: Dissolve the High-Purity Reference Standard in the mobile phase to yield a working concentration of 100 µg/mL.
-
Self-Validating System Suitability (SST): Inject the standard solution six consecutive times. Proceed with sample analysis only if:
-
Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.
-
Tailing factor is ≤ 1.5.
-
Theoretical plate count is ≥ 2000.
-
-
Sample Analysis: Inject the test samples. The intact potassium 2,5-dihydroxybenzenesulfonate will elute at approximately 4.22 minutes[5]. Calculate purity by area normalization, ensuring resolution (Rs) between the API and hydroquinone peaks is > 2.0.
Protocol B: Green Spectrofluorimetric Trace Analysis
For laboratories requiring ultra-sensitive detection of the hydroquinone impurity without generating toxic solvent waste, spectrofluorimetry offers an eco-friendly alternative[2].
-
Mechanistic Rationale: Both the intact sulfonate and hydroquinone possess conjugated aromatic systems that exhibit native fluorescence. By carefully selecting excitation and emission wavelengths, one can selectively quantify trace amounts of the drug and its degradants in a simple ethanol matrix[2].
Step-by-Step Methodology:
-
Solvent Preparation: Utilize 100% analytical grade ethanol as the diluent to maintain an eco-friendly profile[2].
-
Sample Preparation: Accurately weigh and dissolve the sample in ethanol. Sonicate for 15 minutes and dilute to achieve a final concentration range of 0.05–0.8 µg/mL[2].
-
Instrument Calibration: Set the spectrofluorimeter to an excitation wavelength of 305 nm[2].
-
Detection & Validation: Measure the relative fluorescence intensity (RFI) at an emission wavelength of 345 nm for the intact compound[2]. Validate the run by ensuring the linear calibration chart yields a correlation coefficient ( r ) of ≥ 0.999[2].
Conclusion
The selection of a potassium 2,5-dihydroxybenzenesulfonate reference standard must be directly informed by your end application. While standard reagent grades suffice for polymer synthesis, biological and pharmaceutical applications demand high-purity standards to rule out the cytotoxic interference of hydroquinone. By coupling the correct reference grade with self-validating analytical frameworks—such as pH-optimized RP-HPLC or green spectrofluorimetry—researchers can ensure absolute confidence in their purity profiling.
References
-
Scholars Research Library. Development and validation of stability indicating RP-LC method for estimation of calcium dobesilate in pharmaceutical formulations. Retrieved from [Link]
-
PMC (National Institutes of Health). Simultaneous estimation of troxerutin and calcium dobesilate in presence of the carcinogenic hydroquinone using green spectrofluorimetric method. Retrieved from[Link]
Sources
- 1. Buy Potassium 2,5-dihydroxybenzenesulfonate | 21799-87-1 [smolecule.com]
- 2. Simultaneous estimation of troxerutin and calcium dobesilate in presence of the carcinogenic hydroquinone using green spectrofluorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 21799-87-1: Potassium 2,5-dihydroxybenzenesulfonate [cymitquimica.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative In Vivo Toxicity Analysis: Potassium 2,5-Dihydroxybenzenesulfonate vs. Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Structurally-Related Compounds
Hydroquinone, a well-established aromatic compound, has a long history of use in various industrial and cosmetic applications. Its potent biological activity, however, is accompanied by a well-documented and complex in vivo toxicity profile, including concerns regarding its carcinogenic potential. In contrast, potassium 2,5-dihydroxybenzenesulfonate, a sulfonated derivative of hydroquinone, presents a less-defined toxicological landscape. While structurally similar, the addition of a sulfonic acid group is anticipated to significantly alter its physicochemical properties, and consequently, its in vivo behavior and toxicity.
This guide provides a comprehensive comparison of the in vivo toxicity of these two compounds. We will delve into the extensive experimental data available for hydroquinone and, in the absence of direct, comprehensive in vivo studies on potassium 2,5-dihydroxybenzenesulfonate, we will draw inferences from available safety data and studies on its closely related salt, calcium dobesilate. This comparative analysis aims to provide researchers and drug development professionals with a critical understanding of the potential toxicological differences and the underlying mechanistic considerations.
Hydroquinone: A Profile of Systemic and Organ-Specific Toxicity
The in vivo toxicity of hydroquinone has been extensively studied across various animal models. These studies reveal a compound with multifaceted toxicological effects, ranging from acute lethality to chronic organ damage and carcinogenicity.
Acute Toxicity
Hydroquinone exhibits moderate acute toxicity upon oral ingestion. The median lethal dose (LD50) varies across species, as summarized in the table below.
| Species | Route | LD50 Value | Reference(s) |
| Rat | Oral | 302-375 mg/kg | |
| Mouse | Oral | 245 mg/kg | |
| Rabbit | Oral | 200 mg/kg | |
| Rabbit | Dermal | >2,000 mg/kg | |
| Dog | Oral | 200 mg/kg | |
| Cat | Oral | 70 mg/kg | |
| Guinea Pig | Oral | 550 mg/kg |
Table 1: Acute Toxicity of Hydroquinone in Various Animal Models
Clinical signs of acute toxicity at or near lethal doses include tremors, convulsions, and other neurobehavioral effects indicative of central nervous system stimulation.
Organ-Specific Toxicity
Subchronic and chronic exposure to hydroquinone has been shown to induce toxicity in several key organ systems:
-
Nephrotoxicity: Hydroquinone has been demonstrated to cause kidney damage, particularly in male F344 rats, leading to renal tubule cell tumors. This effect is thought to be linked to the specific metabolic pathways of hydroquinone in this species and strain.
-
Hepatotoxicity: Liver damage has been observed in some animal studies following dermal and oral administration of hydroquinone.
-
Hematotoxicity: As a metabolite of benzene, hydroquinone is implicated in bone marrow toxicity.
-
Dermal Effects: While used as a skin-lightening agent, hydroquinone can cause skin irritation, sensitization, and, with prolonged use, a condition known as ochronosis, characterized by skin discoloration.
Carcinogenicity and Genotoxicity
The carcinogenic potential of hydroquinone is a subject of significant research and debate. It has been shown to induce tumors in animal models, specifically renal adenomas in male F344 rats and hepatocellular adenomas in mice. The International Agency for Research on Cancer (IARC) has classified hydroquinone as "not classifiable as to its carcinogenicity to humans (Group 3)," citing inadequate evidence in humans and limited evidence in experimental animals.
In terms of genotoxicity, hydroquinone has shown mutagenic effects in various in vitro tests and has caused chromosomal aberrations in rodent bone marrow cells in vivo, primarily through parenteral routes of administration. However, studies using the oral route have yielded largely negative results for genotoxicity.
Potassium 2,5-Dihydroxybenzenesulfonate: A Toxicity Profile by Inference
Direct in vivo toxicity data for potassium 2,5-dihydroxybenzenesulfonate is scarce in publicly available literature. Its safety data sheets consistently classify it as a skin, eye, and respiratory irritant. However, a deeper understanding of its potential in vivo effects can be gleaned from studies on the closely related compound, calcium dobesilate (calcium 2,5-dihydroxybenzenesulfonate).
The Influence of Sulfonation
The introduction of a sulfonic acid group to the hydroquinone structure is a key molecular modification. This change significantly increases the compound's water solubility and polarity. In the context of toxicology, this alteration can have several important consequences:
-
Altered Absorption and Distribution: Increased water solubility may decrease the rate and extent of dermal and gastrointestinal absorption compared to the more lipophilic hydroquinone. This could potentially lead to lower systemic exposure for a given dose.
-
Modified Metabolism and Excretion: The sulfonate group may alter the metabolic pathways of the molecule, potentially favoring detoxification and rapid excretion.
-
Reduced Cellular Penetration: The increased polarity may limit the ability of the molecule to cross cell membranes, potentially reducing its access to intracellular targets and mitigating some of the cytotoxic mechanisms observed with hydroquinone.
Insights from Calcium Dobesilate Studies
Studies on calcium dobesilate, while primarily focused on its therapeutic effects, provide valuable clues regarding the in vivo biological activity of the 2,5-dihydroxybenzenesulfonate anion.
-
Antioxidant and Protective Effects: Research has shown that calcium dobesilate possesses antioxidant properties and can protect against chemically induced hepatorenal injury in mice. It has been shown to reduce oxidative stress markers and exert anti-apoptotic effects. This stands in contrast to hydroquinone, which is known to induce oxidative stress as a mechanism of its toxicity.
-
Vascular Protective Effects: Calcium dobesilate is used clinically as a vasoprotective agent. This therapeutic application suggests a biological activity profile that is distinct from the toxic effects associated with hydroquinone.
-
Low Incidence of Adverse Effects: Clinical reviews of calcium dobesilate indicate a low risk of adverse effects at therapeutic doses.
While these studies do not directly assess the toxicity of potassium 2,5-dihydroxybenzenesulfonate, they suggest that the sulfonated form of hydroquinone may have a significantly different and potentially more favorable in vivo safety profile than the parent compound.
Experimental Protocols: A Framework for In Vivo Toxicity Assessment
The evaluation of in vivo toxicity is a critical component of chemical safety assessment. Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), provide a framework for conducting these studies.
Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)
This test is designed to determine the short-term toxicity of a substance when administered in a single oral dose.
Methodology:
-
Animal Selection: Typically, young adult rats of a single sex (usually females) are used.
-
Dose Administration: The test substance is administered by gavage in a single dose. The choice of starting dose is based on existing data or a sighting study.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.
Caption: Workflow for a typical acute oral toxicity study.
Subchronic Oral Toxicity (OECD Test Guideline 408)
This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.
Methodology:
-
Animal Selection: Typically, rats are used.
-
Dose Administration: The test substance is administered daily in graduated doses to several groups of animals, one dose level per group, for a period of 90 days. A control group receives the vehicle only.
-
Observations: Detailed clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and urinalysis are monitored throughout the study.
-
Pathology: At the end of the study, all animals are subjected to a full gross necropsy and histopathological examination of organs and tissues.
-
Data Analysis: The no-observed-adverse-effect level (NOAEL) is determined.
Mechanistic Insights and Comparative Discussion
The stark contrast in the available toxicity data for hydroquinone and potassium 2,5-dihydroxybenzenesulfonate underscores the profound impact of the sulfonate group.
Caption: Postulated comparative toxicity pathways.
The toxicity of hydroquinone is intrinsically linked to its metabolism to reactive intermediates, such as benzoquinone, which can induce oxidative stress and damage cellular macromolecules. The sulfonation of the hydroquinone ring in potassium 2,5-dihydroxybenzenesulfonate likely alters this metabolic activation pathway. The increased polarity may favor direct conjugation and excretion, thereby reducing the formation of toxic metabolites.
The antioxidant properties observed in studies with calcium dobesilate further support the hypothesis of a different mechanism of action. It is plausible that the sulfonated derivative can act as a free radical scavenger, a property that would counteract the pro-oxidant effects of the parent hydroquinone molecule.
Conclusion: A Call for Further Investigation
The available evidence paints a clear picture of hydroquinone as a compound with significant in vivo toxicity, necessitating careful risk assessment and management. In contrast, while direct comparative data is lacking, the analysis of its sulfonated derivative, potassium 2,5-dihydroxybenzenesulfonate, through the lens of its chemical properties and the biological activity of its calcium salt, suggests a potentially much lower toxicity profile.
References
- Hydroquinone: Acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects. (URL not available)
- Material Safety Data Sheet Hydroquinone MSDS# 11230 Section 1. (URL not available)
- Hydroquinone CAS No 123-31-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House. (URL not available)
-
McGregor, D. (2007). Hydroquinone: an evaluation of the human risks from its carcinogenic and mutagenic properties. Critical reviews in toxicology, 37(10), 887-914. [Link]
- SAFETY DATA SHEET: Hydroquinone. Sigma-Aldrich. (URL not available)
- Safety Data Sheet: Hydroquinone, synthesis grade. ChemSupply Australia. (URL not available)
- Safety data sheet: Hydroquinone. Caesar & Loretz GmbH. (URL not available)
-
Ferreira, C. B., et al. (2018). Hydroquinone: hero or villain? Surgical & Cosmetic Dermatology, 10(1), 19-23. [Link]
- Hydroquinone. OEHHA. (URL not available)
-
Topping, D. C., et al. (2007). Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects. Food and Chemical Toxicology, 45(1), 70-78. [Link]
-
Matsumoto, M., et al. (2013). Evaluation of in vivo mutagenicity of hydroquinone in Muta™ mice. Journal of Toxicologic Sciences, 38(4), 575-581. [Link]
-
DeCaprio, A. P. (1999). The toxicology of hydroquinone--relevance to occupational and environmental exposure. Critical reviews in toxicology, 29(3), 283-330. [Link]
- Amended Safety Assessment of Hydroquinone as Used in Cosmetics. CIR. (URL not available)
- 2,5-Dihydroxybenzenesulfonic Acid. PubChem. (URL not available)
-
Khajevand, A. A., et al. (2020). Calcium dobesilate ameliorates hepatorenal injury induced by carbon tetrachloride in mice. Iranian Journal of Basic Medical Sciences, 23(1), 79-85. [Link]
- Safety Data Sheet: Hydroquinone. Carl ROTH. (URL not available)
- 2,5-Dihydroxybenzenesulfonic acid. CymitQuimica. (URL not available)
- SAFETY DATA SHEET: 2,5-Dihydroxybenzoic acid. Fisher Scientific. (URL not available)
-
Ramelet, A. A. (2001). Safety of Calcium Dobesilate in Chronic Venous Disease, Diabetic Retinopathy and Haemorrhoids. Drug Safety, 24(7), 513-519. [Link]
- SAFETY D
-
2,5-Dihydroxybenzenesulfonic Acid. PubChem. [Link]
-
Byeon, S. E., et al. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International journal of molecular sciences, 19(3), 887. [Link]
- Study protocol for assessment of the efficacy of calcium dobesilate versus placebo on SARS-CoV-2 viral load in outpatients with COVID-19 (CADOVID study): a randomised
potassium;2,5-dihydroxybenzenesulfonate proper disposal procedures
As laboratory professionals and drug development scientists, our primary directive when handling reactive reducing agents is to anticipate chemical behavior before an incident occurs. Potassium 2,5-dihydroxybenzenesulfonate (CAS 21799-87-1)—also known as hydroquinone monosulfonic acid potassium salt—is a highly effective reducing agent utilized in chemical synthesis, photographic development, and pharmaceutical research[1][2].
While highly functional, its sulfonic acid and phenolic hydroxyl groups render it a significant mucosal and dermal irritant. This guide synthesizes authoritative safety data into self-validating operational protocols, ensuring that your laboratory maintains the highest standards of safety, environmental compliance, and scientific integrity.
Mechanistic Toxicology & Safety Parameters
To handle this compound safely, one must understand the causality behind its hazards. The compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][3].
-
Causality of Irritation: The acidic nature of the sulfonate group, combined with the redox-active hydroquinone moiety, can disrupt cellular lipid bilayers and cause localized oxidative stress upon contact with mucosal membranes[1][4].
-
Inhalation Risks: Supplied as a crystalline powder, it easily forms airborne dust. Inhalation directly impacts the moist environment of the respiratory epithelium, where it dissolves and lowers the local pH, necessitating strict dust control[1][4].
Table 1: Quantitative Safety & Operational Parameters
| Parameter | Specification / Value | Mechanistic Rationale |
| CAS Number | 21799-87-1 | Unique identifier for the monopotassium salt[4]. |
| Oral LD50 (Rat) | > 3,200 mg/kg | Indicates low acute oral toxicity, shifting primary risk to dermal/inhalation routes. |
| GHS Hazard Codes | H315, H319, H335 | Sulfonate and hydroquinone groups disrupt lipid bilayers, causing mucosal/dermal stress. |
| Glove Specification | Nitrile rubber, ≥0.11 mm thick | Provides >480 min breakthrough time (Permeation Level 6) against aqueous solutions[3]. |
| Extinguishing Media | CO₂, dry chemical, water spray | Compound is combustible; water spray suppresses toxic SOₓ and K₂O gas evolution[1][3]. |
Operational Workflow: Spill Management
Every safety protocol must be a self-validating system. The following methodology ensures that each step confirms the success of the previous one during a spill event.
Figure 1: Standard Operating Procedure for Potassium 2,5-dihydroxybenzenesulfonate Spill Management.
Step-by-Step Spill Protocol
-
Isolate and Ventilate
-
Action: Evacuate the 5-meter radius and increase local exhaust ventilation[1].
-
Causality: The fine crystalline powder easily aerosolizes. Ventilation dilutes airborne concentrations below the respiratory irritation threshold.
-
Validation: Verify negative pressure or active airflow visually (e.g., using a tissue at the room's threshold) before re-entry.
-
-
Don Specialized PPE
-
Action: Equip Level 6 nitrile gloves (≥0.11 mm), unvented safety goggles, and an N95/P2 particulate respirator[3].
-
Causality: Unvented goggles prevent airborne dust from dissolving in the tear film, which would otherwise cause severe eye irritation (H319).
-
Validation: Perform a positive/negative pressure seal check on the respirator prior to approaching the spill zone.
-
-
Inert Containment
-
Action: Surround and cover the spill with vermiculite or a similar inert silicate absorbent[2].
-
Causality: Vermiculite physically traps the compound without initiating an exothermic redox reaction, which could occur if reactive or organic absorbents were used.
-
Validation: Ensure no visible liquid or dry powder remains exposed; the entire spill area should be uniformly covered.
-
-
Mechanical Collection
-
Action: Use non-sparking tools to gently sweep the absorbed mixture into a high-density polyethylene (HDPE) waste container[1].
-
Causality: Sweeping gently prevents the re-suspension of hazardous particulates.
-
Validation: Inspect the surface with a flashlight held at a low angle to detect any remaining crystalline sheen.
-
-
Chemical Decontamination
-
Action: Wash the affected surface with copious amounts of water, collecting the rinse water for hazardous disposal[4].
-
Causality: Water solubilizes microscopic residue, preventing secondary exposure to personnel.
-
Validation: Test the final rinse water with pH paper; a neutral pH (6.5–7.5) confirms the complete removal of the acidic sulfonate residues.
-
Proper Disposal Procedures
Chemical waste generators must accurately classify discarded chemicals. Potassium 2,5-dihydroxybenzenesulfonate must never be discharged into municipal wastewater systems[1][5].
Figure 2: Logical workflow for the segregation and disposal of chemical waste.
Step-by-Step Disposal Protocol
-
Chemical Segregation
-
Action: Isolate the waste container from strong oxidizers (e.g., peroxides, nitrates) and strong bases[1].
-
Causality: The hydroquinone moiety is a potent reducing agent. Contact with oxidizers can trigger exothermic degradation, releasing toxic sulfur oxides (SOₓ)[1][4].
-
Validation: Audit the secondary containment bin to ensure only compatible reducing agents or inert wastes are co-stored.
-
-
Regulatory Labeling
-
Action: Affix a GHS-compliant label stating "Hazardous Chemical Waste: Potassium 2,5-dihydroxybenzenesulfonate (CAS 21799-87-1)" with the Irritant pictogram[6].
-
Causality: Accurate labeling prevents dangerous downstream mixing by waste management personnel.
-
Validation: Cross-reference the label against the laboratory's digital inventory system before moving the container to the satellite accumulation area.
-
-
Environmental Protection & Transfer
-
Action: Transfer to an approved chemical waste disposal vendor[5][7].
-
Causality: Although highly water-soluble, the compound's reducing nature artificially spikes the Chemical Oxygen Demand (COD) of wastewater, disrupting biological treatment processes at municipal facilities.
-
Validation: Obtain and file the signed chain-of-custody manifest from the certified waste vendor as proof of regulatory compliance.
-
References
-
Iphoto. "Material Safety Data Sheet - Potassium hydroquinone monosulphonate". Iphoto.[Link]
-
Moersch Photochemie. "Safety data sheet ac. to Regulation (EC) No. 1907/2006". Moersch Photochemie.[Link]
-
Fotoimpex. "Safety Data Sheet - Potassium 2,5-dihydroxybenzenesulfonate". Fotoimpex.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
